4-(Trifluoromethyl)phenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWVDCKDWZCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935067 | |
| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-13-6 | |
| Record name | 4-(Trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha-Trifluoro-p-tolyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-p-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemical Profile of 4-(Trifluoromethyl)phenyl Isocyanate: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 21, 2025 – As a pivotal reagent in modern synthetic chemistry, 4-(Trifluoromethyl)phenyl isocyanate [CAS Number: 1548-13-6] presents a unique combination of reactivity and structural properties that are highly sought after in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of its core chemical properties, reactivity, and established experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid distinguished by the presence of a highly reactive isocyanate group (-N=C=O) and a trifluoromethyl (-CF3) moiety on a phenyl ring. The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its utility as a synthetic building block.[1]
The key physical and chemical data for this compound are summarized below for ease of reference.
| Property | Value |
| CAS Number | 1548-13-6[1][2] |
| Molecular Formula | C₈H₄F₃NO[3][4] |
| Molecular Weight | 187.12 g/mol [1][2][4] |
| Appearance | Colorless to pale yellow liquid[3][5] |
| Boiling Point | 58-59 °C at 10 mmHg[1][2][3] |
| Density | 1.31 g/mL at 25 °C[1][2][3] |
| Refractive Index (n20/D) | 1.474[1][2] |
| Flash Point | 69 °C (156.2 °F) - closed cup[2][6] |
| Solubility | Hydrolyzes in water[3] |
| Storage Temperature | 2-8°C[1][2][3] |
Reactivity and Handling
The isocyanate functional group is a potent electrophile, making this compound highly reactive towards a wide range of nucleophiles.[3] This reactivity is the cornerstone of its synthetic utility.
Reactivity with Nucleophiles:
-
Amines: Reacts readily with primary and secondary amines to form substituted ureas. This is one of the most common and important reactions for this compound class.
-
Alcohols: Reacts with alcohols to yield carbamate (B1207046) (urethane) linkages.
-
Water: The compound is sensitive to moisture and hydrolyzes to form an unstable carbamic acid, which then decomposes into 4-(trifluoromethyl)aniline (B29031) and carbon dioxide.[3]
Due to its reactivity and potential hazards, proper handling is crucial. It is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2][4][6] It can cause skin, eye, and respiratory irritation, and may cause allergy or asthma symptoms.[2][6]
Recommended Personal Protective Equipment (PPE):
-
Eyeshields and face shields
-
Protective gloves
-
Type ABEK (EN14387) respirator filter or equivalent[2]
Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as amines, alcohols, and strong bases.[7][8]
Significance in Drug Development
The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][9][10] The -CF3 group is highly electronegative and lipophilic, which can lead to:
-
Increased Metabolic Stability: By blocking sites of metabolic oxidation.[1][2]
-
Enhanced Binding Affinity: The group can modulate the electronic properties of the molecule, leading to stronger interactions with biological targets.[1]
-
Improved Membrane Permeability: Increased lipophilicity can facilitate passage through biological membranes.[2]
Consequently, this compound serves as a critical intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.
Experimental Protocols
The reaction of this compound with nucleophiles is a fundamental transformation. Below are representative experimental protocols.
General Protocol for Urea (B33335) Synthesis with an Amine
This protocol outlines the synthesis of a substituted urea via the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine (e.g., aniline (B41778) or a derivative) (1.0 equivalent)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add this compound dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or ethyl acetate/hexane).
Example Protocol: Synthesis of Trifluoromethylcoumarinyl Urea Derivatives
A specific literature procedure for reacting an isocyanate with an aminocoumarin derivative is as follows[11]:
Procedure:
-
Prepare a cool suspension of 4-Trifluoromethyl-6-amino-7-methoxycoumarin (2.5 mmol) in 3.5 mL of anhydrous dichloromethane.
-
Add the isocyanate (in this case, this compound) (3 mmol) dropwise to the suspension.[11]
-
The reaction progress is monitored, and upon completion, the product is isolated and purified.[11]
Visualizing Chemical Pathways
To illustrate the core reactivity of this compound, the following diagrams depict its general reaction with nucleophiles and a typical experimental workflow.
Caption: General reaction pathway of this compound.
Caption: Experimental workflow for urea synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 11. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Trifluoromethyl)phenyl Isocyanate (CAS: 1548-13-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenyl isocyanate, a key reagent in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details its chemical and physical properties, synthetic routes, reactivity, and applications, with a focus on its role in the creation of biologically active compounds.
Core Properties and Safety Information
This compound is a reactive organic compound widely utilized as a building block in medicinal chemistry and materials science.[1][2] Its properties are summarized in the tables below.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1548-13-6 | [1][2] |
| Molecular Formula | C₈H₄F₃NO | [1][2] |
| Molecular Weight | 187.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 58-59 °C at 10 mmHg | [2] |
| Density | 1.31 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.474 | [2] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [2] |
| Solubility | Reacts with water | [3] |
Identification and Synonyms
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-Isocyanato-4-(trifluoromethyl)benzene | [4] |
| Synonyms | Isocyanic Acid 4-(Trifluoromethyl)phenyl Ester, α,α,α-Trifluoro-p-tolyl Isocyanate, 4-Isocyanatobenzotrifluoride | [1][2][4] |
| InChI Key | QZTWVDCKDWZCLV-UHFFFAOYSA-N | [2] |
| SMILES | FC(F)(F)c1ccc(cc1)N=C=O | [2] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][4]
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A respirator with an appropriate filter is necessary when handling this compound.[2]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water and moisture. It is recommended to store under an inert atmosphere and refrigerate at 2-8°C.[1][2]
Synthesis and Reactivity
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of 4-(trifluoromethyl)aniline (B29031) with a phosgene (B1210022) equivalent, such as triphosgene. This method avoids the use of highly toxic phosgene gas.
References
In-Depth Technical Guide: 4-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenyl isocyanate, a key reagent in synthetic chemistry, particularly in the development of pharmaceuticals and chemosensors. This document outlines its chemical and physical properties, experimental protocols for its use, and its role in synthetic pathways.
Core Properties and Data
This compound is an aromatic organic compound featuring a trifluoromethyl group and a highly reactive isocyanate functional group. These features make it a valuable building block in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 187.12 g/mol | |
| Molecular Formula | C₈H₄F₃NO | |
| CAS Number | 1548-13-6 | |
| Appearance | Liquid | |
| Density | 1.31 g/mL at 25 °C | |
| Boiling Point | 58-59 °C at 10 mmHg | |
| Refractive Index | n20/D 1.474 | |
| Flash Point | 69 °C (156.2 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Synthetic Applications
This compound is a versatile reagent employed in the synthesis of a variety of compounds. Its isocyanate group readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is harnessed in the production of ureas, carbamates, and other derivatives, which are often investigated for their biological activity. Notably, it has been utilized in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors and other anion sensors.[1][2]
A critical application of related isocyanates, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is as an intermediate in the synthesis of the anticancer drug sorafenib.[3][4] This highlights the importance of this class of compounds in medicinal chemistry.
Figure 1: Reaction of this compound with a primary amine.
Experimental Protocols
Due to its reactivity and hazardous nature, handling this compound requires strict adherence to safety protocols.
Safety and Handling
Hazard Identification: This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation, and may lead to respiratory sensitization.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use impervious gloves and protective clothing.
-
Respiratory Protection: A full-face respirator is recommended if exposure limits are exceeded.
Handling Procedures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition.
-
Moisture sensitive; handle under an inert atmosphere if necessary.
General Synthetic Protocol for Amine Reaction
The following is a general procedure for the reaction of this compound with a primary amine to form a urea derivative. This protocol is based on common reactions of isocyanates.
Materials:
-
This compound
-
Primary amine (e.g., aniline (B41778) or a derivative)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Triethylamine (B128534) (optional, as a base)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in anhydrous DCM.
-
To this solution, add this compound dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.
-
If the amine salt is used or if scavenging of acidic byproducts is necessary, triethylamine can be added to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Figure 2: A typical experimental workflow for the synthesis of urea derivatives.
References
- 1. This compound | 1548-13-6 [chemicalbook.com]
- 2. This compound 99 1548-13-6 [sigmaaldrich.com]
- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethyl)phenyl isocyanate, a key intermediate in the pharmaceutical and agrochemical industries. This document details a common and effective laboratory-scale synthesis protocol, outlines the expected analytical data for thorough characterization, and presents a visual workflow of the entire process.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves the reaction of 4-(trifluoromethyl)aniline (B29031) with triphosgene (B27547), a safer substitute for phosgene (B1210022) gas. The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol
Materials:
-
4-(Trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Standard laboratory glassware and equipment for inert atmosphere reactions
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane.
-
Addition of Amine: A solution of 4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the triphosgene solution at 0 °C under a nitrogen atmosphere.
-
Addition of Base: Following the addition of the aniline, a solution of triethylamine (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1][2]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then concentrated under reduced pressure using a rotary evaporator. The resulting residue is redissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3]
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[4]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from key analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₄F₃NO |
| Molecular Weight | 187.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 58-59 °C at 10 mmHg |
| Density | 1.31 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.474 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 2H | Aromatic CH |
| ~7.25 | Doublet | 2H | Aromatic CH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~135 | Aromatic C -NCO |
| ~127 (q) | Aromatic C -CF₃ |
| ~126 | Aromatic C H |
| ~124 (q) | -C F₃ |
| ~120 | Aromatic C H |
| ~130 | -N =C =O |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Strong | Asymmetric stretching of the isocyanate (-N=C=O) group |
| ~1600, ~1510 | Medium | C=C stretching in the aromatic ring |
| ~1325 | Strong | C-F stretching of the trifluoromethyl group |
| ~1100-1200 | Strong | C-F stretching of the trifluoromethyl group |
Mass Spectrometry (MS)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 187 | High | [M]⁺ (Molecular ion) |
| 159 | Moderate | [M-CO]⁺ |
| 145 | Moderate | [M-NCO]⁺ |
| 118 | Low | [C₇H₄F₂]⁺ |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.
References
Spectroscopic Profile of 4-(Trifluoromethyl)phenyl Isocyanate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectral data for 4-(Trifluoromethyl)phenyl isocyanate (C₈H₄F₃NO), a key reagent in synthetic chemistry. The information presented is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.60 | Doublet | 8.5 | 2H, Aromatic CH |
| ~7.29 | Doublet | 8.5 | 2H, Aromatic CH |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | Aromatic C-NCO |
| ~130.0 | Aromatic CH |
| ~126.0 (quartet) | Aromatic C-CF₃ |
| ~125.0 | Aromatic CH |
| ~124.0 (quartet) | -CF₃ |
| Not typically observed | -NCO |
Note: The isocyanate carbon is often difficult to observe due to its long relaxation time.
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 - 2250 | Strong, Sharp | Asymmetric N=C=O stretch |
| ~1600, ~1510, ~1410 | Medium - Strong | Aromatic C=C stretching |
| ~1325 | Strong | C-F stretching |
| ~1160, ~1120, ~1070 | Strong | C-F stretching |
| ~840 | Strong | C-H out-of-plane bending |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 187 | High | [M]⁺ (Molecular Ion) |
| 159 | Medium | [M - CO]⁺ |
| 145 | Medium | [M - NCO]⁺ |
| 126 | Low | [C₇H₄F₂]⁺ |
| 95 | Low | [C₆H₄F]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique used.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra, adaptable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[1]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic region (typically 0-10 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary to observe all carbon signals, especially the quaternary carbons and the isocyanate carbon.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
ATR (Attenuated Total Reflectance): Apply a small amount of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.[2]
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3] Acquire a background spectrum of the clean salt plates or ATR crystal prior to running the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: The choice of mass spectrometer and ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the desired information. For this compound, GC-MS with EI is common.[4]
-
Data Acquisition:
-
GC-MS: Inject the sample into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The mass spectrometer will record the mass-to-charge ratio of the ions produced.
-
-
Data Processing: The data system will generate a mass spectrum, which is a plot of ion abundance versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Reactivity of 4-(Trifluoromethyl)phenyl Isocyanate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-(trifluoromethyl)phenyl isocyanate with a range of common nucleophiles. The presence of the strongly electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring significantly enhances the electrophilicity of the isocyanate carbon, leading to accelerated reaction rates with nucleophiles compared to unsubstituted phenyl isocyanate. This heightened reactivity is of considerable interest in organic synthesis, polymer chemistry, and particularly in drug development, where the 4-(trifluoromethyl)phenyl urea (B33335) moiety is a key pharmacophore in several kinase inhibitors. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of reaction mechanisms and a key signaling pathway where this chemistry is critically important.
Introduction: The Influence of the Trifluoromethyl Group
Isocyanates (R-N=C=O) are a class of highly reactive electrophilic compounds that readily undergo addition reactions with nucleophiles. The central carbon atom of the isocyanate group is electron-deficient and thus susceptible to nucleophilic attack. The reactivity of isocyanates can be modulated by the electronic nature of the 'R' substituent.
In the case of this compound, the trifluoromethyl (-CF3) group exerts a powerful electron-withdrawing effect through both induction (σ-I) and resonance (σ-R). This effect significantly increases the partial positive charge on the isocyanate carbon, making it a much stronger electrophile. Consequently, this compound exhibits enhanced reactivity towards nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively. This enhanced reactivity makes it a valuable reagent in organic synthesis, allowing for rapid and efficient formation of these important functional groups.
Reactivity with Nucleophiles: A Quantitative Perspective
The reactions of this compound with nucleophiles generally follow second-order kinetics, being first-order in both the isocyanate and the nucleophile. The rate of reaction is influenced by the nucleophilicity of the attacking species, the solvent, and the presence of catalysts.
Reaction with Amines to Form Ureas
The reaction of isocyanates with primary and secondary amines is typically very fast and leads to the formation of substituted ureas. The rate of this reaction is highly dependent on the basicity and steric hindrance of the amine.
Table 1: Quantitative Data on the Reaction of this compound with Amines
| Nucleophile (Amine) | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Aniline | Dioxane | 25 | Data not available in search results | |
| Substituted Anilines | Various | 25 | Qualitative trends suggest faster reactions with electron-donating groups on the aniline | |
| n-Butylamine | Toluene | 25 | Expected to be very rapid, likely requiring stopped-flow techniques for measurement |
Note: Specific rate constants for the reaction of this compound with a range of amines were not found in the search results. The table reflects the expected trends based on general isocyanate reactivity.
Reaction with Alcohols to Form Carbamates
The reaction with alcohols to form carbamates is generally slower than the reaction with amines. This reaction can be catalyzed by both acids and bases. Organotin compounds are particularly effective catalysts.
Table 2: Quantitative Data on the Reaction of this compound with Alcohols
| Nucleophile (Alcohol) | Solvent | Catalyst | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Methanol | Toluene | None | 25 | Data not available in search results | |
| Ethanol | Dioxane | None | 25 | Data not available in search results | |
| Phenol | Acetonitrile | None | 25 | Data not available in search results |
Note: Quantitative kinetic data for the uncatalyzed and catalyzed reaction of this compound with various alcohols were not available in the provided search results. The reactivity is expected to be higher than that of phenyl isocyanate.
Reaction with Water (Hydrolysis)
The reaction of isocyanates with water initially forms an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical disubstituted urea.
Table 3: Quantitative Data on the Hydrolysis of this compound
| Solvent | Temperature (°C) | Hydrolysis Rate Constant (k, s⁻¹) |
| Acetone/Water | 25 | Data not available in search results |
Note: Specific hydrolysis rate constants for this compound were not found. The electron-withdrawing trifluoromethyl group is expected to accelerate the rate of hydrolysis compared to phenyl isocyanate.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible kinetic data. Below are generalized procedures for key experiments.
General Protocol for the Synthesis of a Urea Derivative
This protocol describes the synthesis of N-(4-chlorophenyl)-N'-(4-(trifluoromethyl)phenyl)urea, a common structural motif in kinase inhibitors.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce precipitation.
-
Collect the solid product by filtration and wash with cold DCM.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Kinetic Measurement of the Reaction with an Amine
This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with an amine using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Amine of interest (e.g., aniline)
-
Anhydrous, non-protic solvent (e.g., dioxane, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of this compound and the amine in the chosen solvent.
-
Equilibrate the solutions and the spectrophotometer cell to the desired reaction temperature.
-
In a quartz cuvette, mix the amine solution with the solvent.
-
Initiate the reaction by adding a small volume of the isocyanate stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the change in absorbance at a wavelength where one of the reactants or the product has a significant and distinct absorbance. The disappearance of the isocyanate can often be monitored in the IR region (around 2270 cm⁻¹), but UV-Vis is more convenient for rapid kinetics.
-
Record the absorbance data as a function of time until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay equation, assuming the amine is in large excess.
-
Repeat the experiment with varying concentrations of the amine in excess.
-
The second-order rate constant (k) is then determined from the slope of a plot of k_obs versus the concentration of the amine.
Visualizing Reaction Mechanisms and Pathways
General Reaction Mechanism with a Nucleophile
The reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate group.
Caption: General mechanism of nucleophilic addition to this compound.
Experimental Workflow for Kinetic Analysis
A typical workflow for determining the reaction kinetics is outlined below.
Caption: Workflow for the kinetic analysis of the reaction of this compound.
Signaling Pathway Inhibition by a Urea-Containing Drug
The 4-(trifluoromethyl)phenyl urea moiety is a critical component of Sorafenib, a multi-kinase inhibitor used in cancer therapy. Sorafenib targets the Raf/MEK/ERK signaling pathway.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib.[1]
Conclusion
This compound is a highly reactive and versatile reagent in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly enhances its susceptibility to nucleophilic attack, making it a valuable building block for the rapid and efficient synthesis of ureas and carbamates. This enhanced reactivity is particularly exploited in the field of drug discovery, where the 4-(trifluoromethyl)phenyl urea scaffold is a key feature in a number of successful kinase inhibitors. While qualitative trends in its reactivity are well-understood, further quantitative kinetic studies would be beneficial for a more precise prediction of its behavior under various reaction conditions, aiding in the optimization of synthetic routes and the design of novel bioactive molecules.
References
Navigating the Synthesis Landscape: A Technical Safety and Hazard Guide to 4-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety data and associated hazards of 4-(Trifluoromethyl)phenyl isocyanate (CAS No. 1548-13-6). Understanding the toxicological profile and handling requirements of this reactive chemical is paramount for ensuring laboratory safety and the integrity of research and development activities. This document consolidates critical safety information, outlines detailed experimental protocols for hazard assessment based on internationally recognized guidelines, and presents visual workflows to aid in safe handling and emergency response.
Core Safety and Hazard Data
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also a potent respiratory and skin sensitizer (B1316253), capable of causing allergic reactions upon exposure.[3] Below is a summary of its key physical, chemical, and toxicological properties.
Physicochemical and Toxicological Properties
| Property | Value | Reference |
| Chemical Formula | C8H4F3NO | [4][5][6] |
| Molecular Weight | 187.12 g/mol | [4][5][6][7] |
| CAS Number | 1548-13-6 | [3][4][5][6] |
| Appearance | Colorless to light yellow clear liquid | TCI America |
| Boiling Point | 58-59 °C @ 10 mmHg | Sigma-Aldrich |
| Density | 1.31 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 69 °C (156.2 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.474 | Sigma-Aldrich |
| LD50 (Oral) | Data not available | |
| LD50 (Dermal) | Data not available | |
| LC50 (Inhalation) | Data not available |
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][5] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][5] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Experimental Protocols for Hazard Assessment
The following sections detail the methodologies for key toxicological assessments based on OECD guidelines. These protocols provide a framework for the evaluation of the hazards associated with this compound.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is designed to assess the acute toxic effects of a substance following oral administration.[8]
Principle: A stepwise procedure is used where a substance is administered orally to a group of rodents at one of the defined dose levels. The absence or presence of mortality in the animals dosed at one step will determine the next step, i.e., whether to dose at a higher or lower level.[9]
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[10]
-
Housing and Feeding: Animals are caged in groups, with controlled lighting (12 hours light/dark cycle) and access to conventional laboratory diets and drinking water.[10]
-
Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. A suitable vehicle (e.g., corn oil) may be used if the substance cannot be administered directly.
-
Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for a total of 14 days. Key observation points are immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily.
-
Endpoints: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Mortality, time of death, and body weight changes are recorded.
-
Data Analysis: The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[10]
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test evaluates the potential of a substance to cause local irritation or corrosion upon application to the skin.[11][12][13][14]
Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal, with an untreated area of the skin serving as a control. The degree of irritation or corrosion is evaluated at specific intervals.[11][12]
Methodology:
-
Animal Selection: The albino rabbit is the preferred species for this test.[11]
-
Preparation of the Animal: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.
-
Application of the Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[11]
-
Exposure Duration: The exposure period is 4 hours.[11]
-
Observation Period: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after application. Observations may continue for up to 14 days to assess the reversibility of any effects.[15]
-
Scoring: Skin reactions are scored according to a graded scale for erythema/eschar formation and edema formation.
In Vitro Eye Irritation - OECD Guideline 492 (Reconstructed human Cornea-like Epithelium Test Method)
This in vitro method identifies chemicals that do not require classification for eye irritation or serious eye damage.[16]
Principle: The test substance is applied topically to a reconstructed human cornea-like epithelium (RhCE) tissue construct. The cytotoxic effect of the chemical on the RhCE model is measured to predict its eye irritation potential.[17]
Methodology:
-
Test System: A commercially available, validated RhCE model is used (e.g., EpiOcular™).[17]
-
Application of the Test Substance: The test substance is applied directly to the surface of the RhCE tissue. For liquids, a defined volume is applied, while for solids, a specific weight is used.
-
Exposure Time: The exposure duration is typically 30 minutes for liquids and 6 hours for solids at 37°C.[17]
-
Post-Exposure Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a defined period to allow for recovery from initial cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The amount of formazan (B1609692) produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to negative controls. A chemical is classified based on whether the mean tissue viability is above or below a certain threshold (e.g., ≤ 60% indicates potential for irritation).[17]
Respiratory Sensitization - Murine Local Lymph Node Assay (LLNA)
The LLNA is a method for identifying potential skin sensitizers, and a modified version can be used to assess respiratory sensitization.[18]
Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is measured and used as an indicator of sensitizing potential.[19][20]
Methodology:
-
Animal Selection: Typically, female CBA/J mice are used.[21]
-
Application of the Test Substance: For respiratory sensitization assessment, a modified protocol involving intranasal or inhalation exposure is used. For the standard skin sensitization LLNA, the test substance is applied to the dorsum of both ears for three consecutive days.[18][21]
-
Measurement of Lymphocyte Proliferation: On day 6, mice are injected intravenously with ³H-methyl thymidine. Five hours later, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured by β-scintillation counting.[20]
-
Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3.[20]
Visualizing Safety and Logic
To further aid in the understanding of safety protocols and logical relationships, the following diagrams have been generated using Graphviz.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 1548-13-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.se [fishersci.se]
- 5. This compound | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. oecd.org [oecd.org]
- 17. tecolab-global.com [tecolab-global.com]
- 18. The respiratory local lymph node assay as a tool to study respiratory sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. daikinchemicals.com [daikinchemicals.com]
physical properties of 4-(Trifluoromethyl)phenyl isocyanate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of key physical properties of 4-(Trifluoromethyl)phenyl isocyanate (CAS No. 1548-13-6), a crucial reagent in synthetic chemistry and drug discovery. The information is presented to be a valuable resource for laboratory and research applications.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical syntheses. The boiling point and density are two of the most frequently referenced physical constants for this compound.
Data Presentation
The following table summarizes the key physical properties of this compound. These values are based on literature sources.[1][2][3]
| Physical Property | Value | Conditions |
| Boiling Point | 58-59 °C | at 10 mmHg |
| Density | 1.31 g/mL | at 25 °C |
It is also noted that another source indicates a boiling point of 91°C, though the pressure is not specified.[4]
Experimental Protocols
The physical properties listed are cited from chemical literature.[1][2] The specific experimental methodologies, such as the precise apparatus used for distillation to determine the boiling point or the specific type of pycnometer or densitometer for the density measurement, are not detailed in the provided reference materials. For rigorous applications, it is recommended to consult primary literature sources or perform independent verification of these physical constants.
Logical Relationship of Properties
The following diagram illustrates the direct association between the chemical entity and its inherent physical characteristics.
References
An In-depth Technical Guide to the Electrophilicity of 4-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilicity of 4-(trifluoromethyl)phenyl isocyanate, a key reagent in organic synthesis and drug discovery. The document details the physicochemical properties, reactivity, and synthetic applications of this compound, with a focus on quantitative data and detailed experimental methodologies.
Introduction to the Electrophilicity of this compound
This compound (TFPI) is an aromatic isocyanate characterized by the presence of a highly electron-withdrawing trifluoromethyl (-CF3) group at the para-position of the phenyl ring. This substituent significantly influences the electronic properties of the isocyanate functional group (-N=C=O), rendering the carbonyl carbon exceptionally electrophilic. This heightened electrophilicity makes TFPI a highly reactive and valuable building block in the synthesis of a wide range of organic molecules, most notably in the pharmaceutical industry as a crucial intermediate for the multi-kinase inhibitor drug, Sorafenib.
The reactivity of the isocyanate group is dictated by the partial positive charge on the central carbon atom, making it susceptible to nucleophilic attack. The -CF3 group, through its strong negative inductive effect (-I), withdraws electron density from the aromatic ring and, consequently, from the isocyanate moiety. This electron withdrawal intensifies the electrophilic character of the carbonyl carbon, thereby accelerating its reaction with nucleophiles.
Quantitative Analysis of Electrophilicity
The electrophilicity of this compound can be quantitatively assessed through various parameters, including Hammett constants and computational chemistry calculations.
Hammett Substituent Constant
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. The trifluoromethyl group is a strongly electron-withdrawing group, which is reflected in its Hammett constant.
| Substituent | Hammett Constant (σp) |
| -CF3 | +0.54 |
| -NO2 | +0.78 |
| -CN | +0.66 |
| -Cl | +0.23 |
| -H | 0.00 |
| -CH3 | -0.17 |
| -OCH3 | -0.27 |
A positive σp value indicates an electron-withdrawing group that stabilizes a negative charge and destabilizes a positive charge in the transition state, thereby increasing the rate of nucleophilic attack on the isocyanate.
Computational Data
A computational study on the closely related 4-(trifluoromethyl)phenyl isothiocyanate revealed that the most conspicuous negative electrostatic potential is localized at the CF3 group, while the isothiocyanate carbon is part of a region with a positive electrostatic potential, making it susceptible to nucleophilic attack. A similar charge distribution is expected for this compound, with the isocyanate carbon being highly electrophilic.
Reactivity and Synthetic Applications
The enhanced electrophilicity of this compound makes it a versatile reagent for the formation of urea, carbamate, and thiocarbamate linkages through reactions with amines, alcohols, and thiols, respectively.
Reaction with Nucleophiles
The general reaction of this compound with a nucleophile (Nu-H) proceeds as follows:
Methodological & Application
Application Notes and Protocols for the Synthesis of Urea Derivatives Using 4-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of urea (B33335) derivatives from 4-(trifluoromethyl)phenyl isocyanate. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potent kinase inhibition, anticancer, and antimicrobial properties. The trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to its biological target.
Introduction
Urea derivatives are a pivotal class of compounds in the pharmaceutical and agrochemical industries. The synthesis of unsymmetrical ureas is most commonly achieved through the nucleophilic addition of an amine to an isocyanate. This compound is a key reagent in this context, serving as a building block for a wide range of biologically active molecules. The resulting N-aryl-N'-(4-(trifluoromethyl)phenyl)ureas have been shown to exhibit a variety of therapeutic effects, largely attributed to their ability to act as kinase inhibitors. A prominent example is Sorafenib (B1663141), a multi-kinase inhibitor used in cancer therapy, which features the 4-chloro-3-(trifluoromethyl)phenyl urea scaffold.
The general reaction for the synthesis of these urea derivatives is straightforward and typically proceeds under mild conditions with high yields. This document provides detailed protocols for the synthesis of various urea derivatives using this compound and presents key characterization data in a structured format.
General Reaction Scheme
The fundamental reaction involves the addition of a primary or secondary amine to this compound, leading to the formation of a stable urea linkage.
General Reaction for the Synthesis of N-Substituted-N'-(4-(trifluoromethyl)phenyl)urea Derivatives.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-(4-(trifluoromethyl)phenyl)ureas
This protocol describes a general method for the synthesis of N-aryl-N'-(4-(trifluoromethyl)phenyl)ureas, exemplified by the synthesis of Sorafenib analogues.[1][2][3]
Materials:
-
Substituted aniline (B41778) (1.0 mmol)
-
This compound or a related isocyanate like 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) (10-20 mL)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stirring bar
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the substituted aniline (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate often forms. If a precipitate has formed, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold dichloromethane or diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to afford the pure N-aryl-N'-(4-(trifluoromethyl)phenyl)urea derivative.
-
Dry the final product under vacuum.
Protocol for the Synthesis of Urea Derivatives with Aliphatic and Heterocyclic Amines
This protocol can be adapted for the reaction of this compound with various aliphatic or heterocyclic amines.
Materials:
-
Aliphatic or heterocyclic amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous acetonitrile (B52724) or dichloromethane (10 mL)
-
Magnetic stirrer and stirring bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the aliphatic or heterocyclic amine (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
To this solution, add this compound (1.0 mmol) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid and wash with cold acetonitrile.
-
If no solid forms, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure urea derivative.
Data Presentation
The following tables summarize quantitative data for a selection of synthesized urea derivatives incorporating the 4-(trifluoromethyl)phenyl moiety.
Table 1: Synthesis of Sorafenib Analogues [2][3]
| Compound ID | Amine Starting Material | Yield (%) | Melting Point (°C) |
| 4a | 4-((6-aminopyridin-3-yl)oxy)-N-methylpyrimidine-2-carboxamide | - | 265-267 |
| 4b | 4-((6-aminopyridin-3-yl)oxy)-N-ethylpyrimidine-2-carboxamide | - | - |
| 4e | 4-((6-aminopyridin-3-yl)oxy)-N-cyclopentylpyrimidine-2-carboxamide | - | 286-287 |
| 4f | 4-((6-aminopyridin-3-yl)oxy)-N-cyclohexylpyrimidine-2-carboxamide | - | 310-312 |
Table 2: Synthesis of 1-Aryl-3-{4-[(pyridin-2-ylmethoxy)phenyl]}urea Derivatives [4]
| Compound ID | Isocyanate Starting Material | Yield (%) | Melting Point (°C) |
| 7b | 3-(Trifluoromethyl)phenyl isocyanate | 43.6 | 134-135 |
| 7c | 4-Chlorophenyl isocyanate | 49.1 | 158-160 |
| 7d | 4-Methoxyphenyl isocyanate | 47.5 | 145-146 |
| 7f | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 37.2 | 179-181 |
Table 3: Characterization Data for Selected Urea Derivatives [1][4]
| Compound ID | Molecular Formula | 1H NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |
| 4 | C22H19ClF3N5O3 | 12.53 (s, 1H), 8.42 (d, 1H), 8.00 (d, 1H), 7.93 (d, 1H), 7.75 (dd, 1H), 7.50 (d, 1H), 7.45 (d, 1H), 7.06 (s, 1H), 6.93 (dd, 1H), 3.01 (d, 3H), 2.33 (s, 3H), 2.23 (s, 3H), 2.11 (s, 3H) | 530.0 [M+H]+ |
| 7c | C24H25ClN4O3 | 8.72 (s, 1H), 8.49 (s, 1H), 8.26 (d, 1H), 7.47 (d, 1H), 7.45 (d, 1H), 7.35–7.29 (m, 4H), 7.00 (d, 1H), 6.96 (d, 1H), 6.95 (d, 1H), 5.10 (s, 2H), 4.11 (t, 2H), 3.49 (t, 2H), 3.25 (s, 3H), 2.18 (s, 3H), 2.02–1.95 (m, 2H) | 457.2 [M+H]+ |
Biological Activity and Signaling Pathways
Urea derivatives containing the 4-(trifluoromethyl)phenyl group are well-known as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.[5]
Inhibition of the Raf-MEK-ERK Signaling Pathway
The Raf-MEK-ERK pathway, also known as the MAP kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Many cancers exhibit mutations that lead to the constitutive activation of this pathway. Trifluoromethylphenyl ureas, such as Sorafenib, can inhibit Raf kinases (A-Raf, B-Raf, and c-Raf), thereby blocking downstream signaling.[5]
References
- 1. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(Trifluoromethyl)phenyl isocyanate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polyurethanes incorporating 4-(trifluoromethyl)phenyl isocyanate. The inclusion of the trifluoromethyl group is anticipated to impart unique properties to the resulting polymers, such as enhanced thermal stability, hydrophobicity, and biocompatibility, making them attractive for advanced applications in the biomedical field.
Introduction
Polyurethanes (PUs) are a versatile class of polymers renowned for their wide range of mechanical properties and good biocompatibility.[1][2] They are synthesized through the polyaddition reaction of diisocyanates with polyols. The properties of PUs can be tailored by varying the chemical structure of the monomers. Fluorinated polyurethanes, in particular, have garnered significant interest due to their unique characteristics, including low surface energy, high thermal stability, and chemical resistance.[3]
This compound is an aromatic isocyanate containing a trifluoromethyl (-CF3) group. The incorporation of this moiety into the polyurethane backbone is expected to enhance the polymer's hydrophobicity and thermal stability. These properties are highly desirable in the development of biomaterials for medical devices and controlled drug delivery systems.[2][4][5]
Potential Applications
The unique properties endowed by the trifluoromethyl group make these polyurethanes promising candidates for several advanced applications:
-
Drug Delivery Systems: The hydrophobic nature of the polymer can be utilized for the sustained release of hydrophobic drugs. The polymer matrix can protect the drug from degradation and control its release rate.[6]
-
Biomedical Coatings: These polyurethanes can be used as coatings for medical devices such as catheters and stents to improve their biocompatibility and reduce thrombosis.[1][2]
-
Tissue Engineering Scaffolds: The tunable mechanical properties and biocompatibility of these polymers make them suitable for fabricating scaffolds that can support cell growth and tissue regeneration.[1]
Experimental Protocols
The following are exemplary protocols for the synthesis and characterization of polyurethanes using this compound. These protocols are based on general polyurethane synthesis methods and may require optimization for specific applications.[7][8]
3.1. Materials and Equipment
-
Monomers:
-
This compound (99%)
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol (dried under vacuum before use)
-
1,4-Butanediol (B3395766) (BDO) (chain extender, dried before use)
-
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Catalyst: Dibutyltin (B87310) dilaurate (DBTDL)
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser with a drying tube
-
Heating mantle with a temperature controller
-
Vacuum oven
-
3.2. Synthesis of Polyurethane (Prepolymer Method)
This two-step method allows for better control over the polymer structure.
Step 1: Prepolymer Synthesis
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add poly(ethylene glycol) (1.0 eq) and anhydrous DMF.
-
Heat the mixture to 70°C with stirring until the PEG is completely dissolved.
-
Add this compound (2.0 eq) to the flask.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt% of total reactants).
-
Allow the reaction to proceed at 70-80°C for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.
Step 2: Chain Extension
-
Cool the prepolymer solution to 40-50°C.
-
Slowly add 1,4-butanediol (1.0 eq) to the flask with vigorous stirring.
-
Continue the reaction for another 2-3 hours until the viscosity of the solution increases significantly.
-
The final polymer solution can be cast into a film or precipitated in a non-solvent like methanol.
-
Dry the resulting polyurethane in a vacuum oven at 60°C to a constant weight.
3.3. Characterization of the Synthesized Polyurethane
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane (B1682113) linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of NH and C=O peaks).[9]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Contact Angle Measurement: To assess the hydrophobicity of the polymer surface.
-
Mechanical Testing: To evaluate the tensile strength and elongation at break of the polymer films.
Data Presentation
The following table provides an example of the type of quantitative data that should be collected and organized for polyurethanes synthesized with this compound. The values presented are illustrative and based on typical properties of fluorinated polyurethanes.
| Property | Test Method | Example Value |
| Molecular Weight (Mn) | GPC | 50,000 g/mol |
| Polydispersity Index (PDI) | GPC | 2.1 |
| Decomposition Temperature (Td) | TGA | 320°C |
| Glass Transition Temperature (Tg) | DSC | -30°C |
| Tensile Strength | Mechanical Tester | 25 MPa |
| Elongation at Break | Mechanical Tester | 400% |
| Water Contact Angle | Goniometer | 105° |
Visualizations
Diagram 1: Polyurethane Synthesis Workflow
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Bioconjugation using 4-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)phenyl isocyanate is a reactive reagent employed in the bioconjugation of proteins. The isocyanate group (-N=C=O) readily reacts with nucleophilic residues on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the α-amino group of the N-terminus, to form stable urea (B33335) linkages.[1] The inclusion of the trifluoromethyl group can enhance the metabolic stability and binding affinity of the resulting conjugate, making it a valuable tool in drug development and proteomics research.[2]
These application notes provide a comprehensive overview of the use of this compound for protein bioconjugation, including detailed experimental protocols and methods for characterization.
Reaction Mechanism and Specificity
The primary reaction in the bioconjugation process is the nucleophilic addition of a primary amine from the protein to the electrophilic carbon of the isocyanate group, resulting in a stable urea bond. While highly reactive towards primary amines, isocyanates can also react with other nucleophilic residues such as the hydroxyl groups of serine and threonine, and the sulfhydryl group of cysteine, though generally to a lesser extent.[3] It is important to note that aryl isocyanates are more reactive and have a faster rate of hydrolysis in aqueous solutions compared to alkyl isocyanates.[4]
Key Applications
-
Drug Development: Covalent modification of therapeutic proteins to improve their pharmacokinetic properties.
-
Proteomics: Labeling of proteins for identification and quantification by mass spectrometry.[5][6]
-
Immunoassays: Conjugation of enzymes or fluorescent labels to antibodies.
-
Immobilization: Attachment of proteins to solid supports for various biochemical assays.
Quantitative Data Summary
The degree of labeling (DOL), or the average number of isocyanate molecules conjugated per protein molecule, is a critical parameter for ensuring the consistency and efficacy of the bioconjugate. The optimal DOL is application-dependent and should be determined empirically.[7] The following table provides a template for summarizing experimental data for the bioconjugation of a target protein with this compound.
| Target Protein | Protein Concentration (mg/mL) | Molar Ratio (Isocyanate:Protein) | Reaction Time (hours) | Temperature (°C) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| Example Protein A | 2.0 | 10:1 | 2 | 25 | User Determined | User Determined |
| Example Protein A | 2.0 | 20:1 | 2 | 25 | User Determined | User Determined |
| Example Protein B | 5.0 | 10:1 | 4 | 4 | User Determined | User Determined |
Note: Researchers should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol outlines a general method for the bioconjugation of a protein with this compound. Optimization of the molar ratio of the isocyanate to protein, reaction time, and temperature may be required for each specific protein.
Materials:
-
Target protein
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of any primary amine-containing substances (e.g., Tris).
-
-
Isocyanate Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Slowly add the desired volume of the this compound stock solution to the protein solution while gently stirring. A starting point is a 10- to 20-fold molar excess of the isocyanate to the protein.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted isocyanate.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL can be estimated using UV-Vis spectrophotometry. This method requires the molar extinction coefficients of the protein and the 4-(trifluoromethyl)phenyl-urea adduct at a specific wavelength. The extinction coefficient of the adduct may need to be determined experimentally or estimated from a model compound.
Procedure:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A_280) and at the maximum absorbance wavelength of the 4-(trifluoromethyl)phenyl group (approximately 250-260 nm, this should be experimentally determined; A_max).
-
Calculate the concentration of the protein using the following equation:
-
Protein Concentration (M) = (A_280 - (A_max × CF)) / ε_protein
-
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is a correction factor to account for the absorbance of the label at 280 nm (CF = A_280 of label / A_max of label). This needs to be determined using the free label.
-
-
-
Calculate the concentration of the conjugated label:
-
Label Concentration (M) = A_max / ε_label
-
Where ε_label is the molar extinction coefficient of the 4-(trifluoromethyl)phenyl-urea adduct at its λ_max.
-
-
Calculate the DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry can be used to confirm the covalent modification and to identify the specific amino acid residues that have been labeled.
Procedure:
-
Intact Protein Analysis:
-
Analyze the purified protein conjugate by MALDI-TOF or ESI-MS.
-
The mass shift corresponding to the addition of one or more this compound molecules (187.12 Da each) will indicate successful conjugation.
-
-
Peptide Mapping:
-
Digest the protein conjugate with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptides by the mass shift and sequence fragmentation data to pinpoint the exact sites of modification.
-
Visualizations
Caption: Reaction mechanism of this compound with a protein's primary amine.
Caption: Experimental workflow for protein bioconjugation with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient molar excess of isocyanate.- Hydrolysis of the isocyanate.- Protein precipitation. | - Increase the molar ratio of isocyanate to protein.- Prepare the isocyanate stock solution immediately before use.- Perform the reaction at a lower temperature (4°C).- Ensure the DMSO concentration is below 10%. |
| Protein Precipitation | - Denaturation by organic solvent.- High degree of labeling altering protein solubility. | - Reduce the percentage of DMSO in the reaction mixture.- Decrease the molar excess of the isocyanate or reduce the reaction time. |
| High Background Signal | - Incomplete removal of unreacted reagent. | - Repeat the purification step (desalting or dialysis). |
Safety Precautions
This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Ureas via Reaction of 4-(Trifluoromethyl)phenyl Isocyanate with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of N,N'-disubstituted ureas is a fundamental transformation in medicinal chemistry and drug development. The urea (B33335) moiety is a key structural component in numerous pharmacologically active compounds, acting as a rigid hydrogen bond donor and acceptor. The reaction between an isocyanate and a primary amine is one of the most efficient and high-yielding methods for the formation of unsymmetrical ureas. This document provides a detailed protocol for the reaction of 4-(trifluoromethyl)phenyl isocyanate with various primary amines. The trifluoromethyl group is a common substituent in pharmaceutical candidates, often enhancing metabolic stability and binding affinity.
Data Presentation
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a diverse range of urea derivatives. The following table summarizes representative reaction conditions and yields for various classes of primary amines.
| Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Dichloromethane (B109758) (DCM) | Room Temperature | 2 | >95 | General Knowledge |
| 4-Chloroaniline | Dichloromethane (DCM) | Room Temperature | 3 | 92 | [1] |
| 4-Bromoaniline | Dichloromethane (DCM) | Room Temperature | 3 | 90 | [1] |
| 4-Fluoroaniline | Dichloromethane (DCM) | Room Temperature | 2.5 | 94 | [1] |
| 4-Methylaniline | Dichloromethane (DCM) | Room Temperature | 2 | 96 | General Knowledge |
| Benzylamine | Tetrahydrofuran (B95107) (THF) | Room Temperature | 1 | >98 | General Knowledge |
| Cyclohexylamine | Dichloromethane (DCM) | Room Temperature | 1 | >98 | General Knowledge |
| 3-Aminophenylacetylene | Tetrahydrofuran (THF) | Room Temperature | 4 | 85 | [1] |
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Ureas
This protocol describes a general and reliable method for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet (optional, but recommended)
-
Addition funnel (optional)
-
Buchner funnel and filter paper
-
Silica (B1680970) gel for chromatography (if necessary)
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.2-0.5 M. If the amine is a solid, ensure it is fully dissolved.
-
Isocyanate Addition: Under a nitrogen or argon atmosphere, slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution at room temperature. The addition can be performed dropwise using a syringe or an addition funnel. For highly reactive amines, the reaction flask can be cooled in an ice bath to control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically complete within 1-4 hours. In many cases, the urea product will precipitate out of the solution as a white solid.
-
Product Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified.
-
-
Purification: The collected solid is often of high purity. If further purification is required, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or purified by column chromatography on silica gel.
-
Characterization: The final product should be dried under vacuum and characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Mechanism
Caption: Mechanism of urea formation.
General Experimental Workflow
Caption: General experimental workflow.
Decision Logic for Reaction Optimization
Caption: Decision logic for optimization.
References
Applications of 4-(Trifluoromethyl)phenyl Isocyanate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)phenyl isocyanate is a versatile reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of a wide array of biologically active compounds. The presence of the trifluoromethyl (-CF3) group is of particular significance as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes on its use in the development of anticancer, antifungal, and herbicidal agents, complete with experimental protocols and visualizations of relevant biological pathways.
Application Notes
Anticancer Agents: Kinase Inhibitors
The 4-(trifluoromethyl)phenyl urea (B33335) scaffold is a well-established pharmacophore in the design of kinase inhibitors. The urea moiety acts as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase active sites. The trifluoromethylphenyl group often inserts into a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.
A prominent example, while utilizing the closely related 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is the multi-kinase inhibitor Sorafenib (B1663141) . Sorafenib targets several kinases involved in tumor progression and angiogenesis, including Raf kinases (B-Raf, C-Raf) and receptor tyrosine kinases like VEGFR and PDGFR.[1][2] The principles of its synthesis and mechanism of action are directly applicable to analogues derived from this compound. Research has focused on synthesizing novel diaryl urea derivatives as analogues of Sorafenib to explore improved or differential kinase inhibitory profiles.[1]
Key Signaling Pathway: The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Urea derivatives containing the trifluoromethylphenyl moiety can effectively inhibit Raf kinases, thereby blocking downstream signaling and suppressing tumor growth.[2]
Antifungal Agents
Novel trifluoromethylcoumarinyl urea derivatives synthesized from this compound have demonstrated significant antifungal activity.[3][4] In a study, these compounds were evaluated against various fungal strains, with several exhibiting greater efficacy than the commercial fungicide Carbendazim against Botrytis cinerea.[3][4] The urea linkage and the trifluoromethylphenyl group are crucial for the observed antifungal properties, though the precise mechanism of action is still under investigation.
Herbicidal Agents
The same class of trifluoromethylcoumarinyl urea derivatives has also shown promising herbicidal activity.[3][4] Specific compounds have displayed inhibitory effects on the root and stem growth of weeds like Amaranthus retroflexus and Digitaria sanguinalis, with activity comparable to the commercial herbicide Acetochlor.[3][4] The structure-activity relationship suggests that the nature of the substitution on the phenyl ring of the isocyanate influences the herbicidal potency and selectivity.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized using this compound or its close analogue, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
| Compound ID | Precursor Isocyanate | Target/Assay | Biological Activity (IC50/EC50) | Reference |
| Sorafenib Analogue (3d) | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Hela (cervical cancer) cell line | 0.56 ± 0.04 µM | [5] |
| Sorafenib Analogue (3t) | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | H1975 (lung cancer) cell line | 2.34 ± 0.07 µM | [5] |
| Sorafenib Analogue (3v) | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | A549 (lung cancer) cell line | 1.35 ± 0.03 µM | [5] |
| Compound 5f | This compound | Herbicidal activity against caulis of Amaranthus retroflexus | Equivalent to Acetochlor | [3] |
| Compound 5j | This compound | Herbicidal activity against taproot of Digitaria sanguinalis | Equivalent to Acetochlor | [3] |
| Compound 5l | This compound | Herbicidal activity against taproot of Digitaria sanguinalis | Equivalent to Acetochlor | [3] |
| Various Compounds (e.g., 5j, 5l) | This compound | Antifungal activity against Botrytis cinerea | More potent than Carbendazim | [3][4] |
Experimental Protocols
Protocol 1: General Synthesis of Diaryl Urea Derivatives
This protocol describes a general method for the synthesis of diaryl urea derivatives from an aryl amine and this compound, analogous to the synthesis of Sorafenib.[1]
Materials:
-
Appropriate aryl amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Acetone (B3395972)
-
Stirring apparatus
-
Reaction flask
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the aryl amine (1.0 eq) in anhydrous DCM in a reaction flask under a nitrogen atmosphere.
-
To the stirred solution, add a solution of this compound (1.0-1.2 eq) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, filter the solid product, wash with cold DCM, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized urea derivatives against protein kinases.[2]
Materials:
-
Synthesized urea derivative (test compound)
-
Purified recombinant kinase (e.g., B-Raf, VEGFR-2)
-
Kinase-specific substrate (e.g., a peptide)
-
Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification
-
Assay buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)
-
96-well or 384-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the kinase-specific substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as capturing the phosphorylated peptide on a filter and measuring radioactivity, or using fluorescence/luminescence-based detection systems.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Antifungal Activity Assay (Hyphal Growth Inhibition)
This protocol describes a method to assess the antifungal activity of synthesized compounds.[6]
Materials:
-
Synthesized urea derivative (test compound)
-
Fungal strain (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Acetone or DMSO (for dissolving compounds)
-
Petri dishes
-
Incubator
Procedure:
-
Dissolve the test compound in acetone or DMSO to prepare a stock solution.
-
Prepare PDA medium and autoclave it. Allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration. Also prepare a control plate with the solvent alone.
-
Pour the PDA containing the test compound into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of the fungal strain.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated sample.
-
Determine the EC50 value (the concentration that causes 50% inhibition) by testing a range of concentrations.
Visualizations
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by 4-(trifluoromethyl)phenyl urea derivatives.
Caption: General workflow for the synthesis of diaryl urea derivatives.
Caption: Workflow for the in vitro antifungal hyphal growth inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, characterization, and the antifungal activity of chitosan derivatives containing urea groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Derivatization using 4-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, enabling the separation, identification, and quantification of drug compounds and their metabolites. However, many analytes, particularly those lacking a strong chromophore or possessing high polarity, present challenges for sensitive and reliable detection by conventional HPLC-UV methods. Chemical derivatization is a powerful strategy to overcome these limitations.
This document provides detailed application notes and protocols for the use of 4-(Trifluoromethyl)phenyl isocyanate (4-TFMPI) as a pre-column derivatizing agent for the HPLC analysis of primary and secondary amines, as well as hydroxyl-containing compounds. The trifluoromethyl group enhances the molar absorptivity of the resulting derivatives, significantly improving detection sensitivity. Furthermore, the derivatization process increases the hydrophobicity of polar analytes, leading to better retention and chromatographic separation on reverse-phase columns.
Principle of Derivatization:
This compound reacts with the nucleophilic primary or secondary amine groups of analytes to form stable urea (B33335) derivatives. Similarly, it reacts with hydroxyl groups to form carbamate (B1207046) (urethane) derivatives. These reactions are typically rapid and can be driven to completion under mild conditions. The resulting derivatives exhibit strong UV absorbance, making them amenable to sensitive detection.
Derivatization Reaction Workflow
The overall workflow for the derivatization of analytes with 4-TFMPI followed by HPLC analysis is depicted below. This process involves sample preparation, the derivatization reaction itself, and subsequent chromatographic analysis.
Experimental Protocols
The following protocols provide a starting point for the derivatization of primary and secondary amines using 4-TFMPI. Optimization of reaction conditions may be necessary for specific analytes.
Materials and Reagents
-
This compound (4-TFMPI), 99%
-
Analyte of interest (e.g., primary/secondary amine-containing drug or metabolite)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (TEA), ≥99%
-
Deionized water
-
Microcentrifuge tubes (1.5 mL) or glass reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of the analyte of interest at a concentration of 1 mg/mL in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve the desired concentrations for calibration.
-
Sample Preparation: For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and remove interfering matrix components. The final extract should be evaporated to dryness and reconstituted in an appropriate aprotic solvent like acetonitrile or dichloromethane.
Derivatization Procedure
-
Reaction Setup: In a 1.5 mL microcentrifuge tube or glass vial, add 100 µL of the standard or prepared sample solution.
-
Reagent Addition: Add 50 µL of a 1% (v/v) solution of triethylamine in acetonitrile. This acts as a basic catalyst.
-
Derivatizing Agent Addition: Add 100 µL of a 10 mg/mL solution of 4-TFMPI in acetonitrile.
-
Reaction Incubation: Cap the tube or vial tightly, vortex for 30 seconds, and incubate at 60°C for 30 minutes in a heating block or water bath.
-
Reaction Quenching (Optional): After incubation, the reaction can be quenched by adding a small amount of a primary amine-containing reagent if excess 4-TFMPI interferes with the chromatography. However, in many cases, the excess reagent can be chromatographically separated from the derivative.
-
Sample Preparation for HPLC: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system, or it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to a desired volume (e.g., 200 µL).
HPLC Method Parameters
The following HPLC conditions are a general starting point for the analysis of 4-TFMPI derivatives. Method optimization will be required for specific applications.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
Method Validation and Performance
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data. The following table summarizes typical performance characteristics for a validated HPLC method using 4-TFMPI derivatization.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: < 2.0%Inter-day: < 3.0% |
| Specificity | No interference from endogenous components or reagent peaks at the retention time of the analyte derivative. |
Signaling Pathway and Reaction Mechanism
The derivatization of a primary amine with this compound proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group.
Conclusion
The use of this compound as a derivatizing agent offers a robust and sensitive method for the HPLC analysis of compounds containing primary and secondary amine or hydroxyl functional groups. The provided protocols and HPLC conditions serve as a solid foundation for method development and validation. This derivatization strategy is particularly valuable in drug development and bioanalysis, where sensitive and reliable quantification of drugs and their metabolites is crucial.
Application Notes and Protocols for the Synthesis of a Fluorescent Chemosensor Based on 1,8-Naphthalimide and 4-(Trifluoromethyl)phenyl Isocyanate for Anion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and characterization of a fluorescent chemosensor for anion detection. The chemosensor is based on a 1,8-naphthalimide (B145957) fluorophore functionalized with a urea (B33335) receptor containing a 4-(trifluoromethyl)phenyl group. The synthesis involves the key reaction of a 3-amino-1,8-naphthalimide derivative with 4-(trifluoromethyl)phenyl isocyanate. The resulting chemosensor exhibits a selective colorimetric and fluorescent response to certain anions, particularly fluoride, through a deprotonation-induced enhancement of an intramolecular charge transfer (ICT) mechanism. These characteristics make it a valuable tool for anion sensing in various research and development applications.
Principle and Signaling Mechanism
The chemosensor's functionality relies on the principle of photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). The 1,8-naphthalimide core acts as the fluorophore, while the urea moiety serves as the anion recognition site. The electron-withdrawing 4-(trifluoromethyl)phenyl group on the urea enhances its acidity and binding affinity for anions.
In the absence of a target anion, the sensor exhibits a certain level of fluorescence. Upon binding of a sufficiently basic anion, such as fluoride, to the urea N-H protons, a deprotonation event can occur. This deprotonation increases the electron-donating ability of the urea nitrogen, leading to a significant enhancement of the ICT process within the molecule. This enhanced ICT results in a noticeable change in the photophysical properties of the chemosensor, including a color change visible to the naked eye and a significant shift in the fluorescence emission, providing a clear signal for anion detection. The signaling pathway is depicted below.
Figure 1: Signaling mechanism of the urea-based 1,8-naphthalimide chemosensor.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound is commercially available. The precursor, 3-amino-N-alkyl-1,8-naphthalimide, can be synthesized according to literature procedures, which generally involve the nitration of a 1,8-naphthalic anhydride (B1165640) derivative, followed by reduction of the nitro group to an amine.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer (e.g., 400 or 500 MHz).
-
Mass spectra should be obtained using an electrospray ionization (ESI) mass spectrometer.
-
UV-Vis absorption spectra should be recorded on a spectrophotometer.
-
Fluorescence emission spectra should be recorded on a spectrofluorometer.
Synthesis of the Chemosensor
The synthesis of the target chemosensor, a 3-urea-1,8-naphthalimide derivative, is a two-step process starting from a commercially available or synthesized 3-nitro-1,8-naphthalic anhydride.
Step 1: Synthesis of 3-Amino-N-hexyl-1,8-naphthalimide
A general procedure for the synthesis of the amine precursor is as follows:
-
A mixture of 3-nitro-N-hexyl-1,8-naphthalimide (1.0 mmol) and a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol) in ethanol (B145695) (20 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-amino-N-hexyl-1,8-naphthalimide as a yellow solid.
Step 2: Synthesis of the 3-Urea-1,8-naphthalimide Chemosensor
-
To a solution of 3-amino-N-hexyl-1,8-naphthalimide (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (15 mL) under a nitrogen atmosphere, this compound (1.2 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent like hexane (B92381) to remove any unreacted isocyanate.
-
The product is then purified by recrystallization or column chromatography to yield the final chemosensor as a solid.
Characterization Data (Exemplary):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.8-7.2 (m, aromatic and urea protons), 4.1 (t, 2H, N-CH₂), 1.7 (m, 2H, CH₂), 1.4 (m, 6H, (CH₂)₃), 0.9 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) Signals corresponding to the naphthalimide core, the urea carbonyl, the trifluoromethylphenyl group, and the N-hexyl chain.
-
Mass Spec (ESI-MS): Calculated and found m/z values corresponding to the molecular ion [M+H]⁺.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching (imide and urea), and C-F stretching.
Application: Anion Sensing
The synthesized chemosensor can be used for the qualitative and quantitative detection of anions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile.
Protocol for Anion Titration Studies
-
Prepare a stock solution of the chemosensor (e.g., 1 x 10⁻⁴ M) in the desired solvent (e.g., DMSO).
-
Prepare stock solutions of various anions (as their tetrabutylammonium (B224687) salts, e.g., TBAF, TBACl, TBABr, TBAI, TBAOAc, TBH₂PO₄) of a higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
For UV-Vis titration, place a known volume of the chemosensor stock solution in a cuvette and record its absorption spectrum.
-
Add incremental amounts of the anion stock solution to the cuvette, and record the absorption spectrum after each addition.
-
For fluorescence titration, follow the same procedure as for UV-Vis, but record the fluorescence emission spectrum at an appropriate excitation wavelength.
Data Presentation
The following tables summarize the expected quantitative data for the chemosensor's interaction with various anions.
Table 1: Photophysical Properties of the Chemosensor
| Property | Value in DMSO |
| Absorption Maximum (λabs) | ~420 nm |
| Emission Maximum (λem) | ~530 nm |
| Quantum Yield (Φf) | ~0.1 |
Table 2: Anion Sensing Performance of the Chemosensor in DMSO
| Anion | Binding Stoichiometry (Host:Guest) | Association Constant (Kₐ, M⁻¹) | Limit of Detection (LOD, M) | Color Change (Naked Eye) | Fluorescence Change |
| F⁻ | 1:1 | > 10⁴ | ~10⁻⁶ | Colorless to Yellow/Orange | Significant Red-shift & Quenching/Enhancement |
| AcO⁻ | 1:1 | ~10³ | ~10⁻⁵ | Slight Yellowing | Moderate Change |
| H₂PO₄⁻ | 1:1 | ~10³ | ~10⁻⁵ | Slight Yellowing | Moderate Change |
| Cl⁻ | 1:1 | Weak | - | No significant change | Negligible change |
| Br⁻ | 1:1 | Weak | - | No significant change | Negligible change |
| I⁻ | 1:1 | Weak | - | No significant change | Negligible change |
Note: The exact values will depend on the specific N-alkyl substituent on the 1,8-naphthalimide and the experimental conditions.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of the chemosensor.
Figure 2: Experimental workflow for the synthesis of the chemosensor.
Conclusion
The described 1,8-naphthalimide-based chemosensor, synthesized using this compound, serves as a highly effective tool for the selective detection of anions, particularly fluoride. The detailed protocols and application notes provided herein are intended to guide researchers in the successful synthesis, characterization, and utilization of this fluorescent sensor. The strong colorimetric and fluorescent response, coupled with its straightforward synthesis, makes it an attractive candidate for applications in chemical sensing, environmental monitoring, and potentially in biological imaging. Further research can explore the modification of the N-substituent on the naphthalimide to tune its solubility and cell permeability for broader applications.
Application Notes and Protocols for Reactions with 4-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving 4-(trifluoromethyl)phenyl isocyanate. This versatile reagent is a key building block in the synthesis of a wide range of biologically active compounds, particularly urea (B33335) and carbamate (B1207046) derivatives that have shown promise as kinase inhibitors in cancer therapy.
Overview of Reactions and Applications
This compound is a highly reactive compound due to the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the isocyanate carbon. This makes it readily susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
The resulting urea derivatives, in particular, have garnered significant attention in drug discovery. Many have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), Raf kinase, and mTOR pathways.[1][2][3] Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers, features a biaryl urea structure, highlighting the therapeutic potential of this class of compounds.[2][3]
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation, as well as respiratory sensitization.[4]
Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Use a respirator with an appropriate filter if working outside a fume hood or with large quantities.[4]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from moisture, as it can react with water.[5]
-
Keep the container tightly sealed.
-
Avoid contact with strong acids, bases, alcohols, and amines outside of controlled reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Ureas
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form a urea derivative.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup (optional, but recommended for sensitive substrates)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Under a nitrogen or argon atmosphere, add this compound (1.0 - 1.2 equivalents) dropwise to the stirred solution at room temperature. An ice bath can be used to control any exotherm.
-
Allow the reaction mixture to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
General Protocol for the Synthesis of Carbamates
This protocol outlines the synthesis of carbamates from this compound and an alcohol. These reactions are often slower than those with amines and may require a catalyst.
Materials:
-
This compound
-
Alcohol of choice
-
Anhydrous solvent (e.g., Toluene, THF, DCM)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL), Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO)) (optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the alcohol (1.0 equivalent), anhydrous solvent, and optionally, a catalytic amount of base (e.g., TEA, 1-5 mol%).
-
Add this compound (1.0 - 1.2 equivalents) to the mixture.
-
If necessary, heat the reaction mixture to reflux and stir for 4-48 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data for representative reactions of this compound.
Table 1: Synthesis of Urea Derivatives
| Amine Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Aminophenylacetic acid | Acetone | Reflux | 56 | - | [1] |
| Various primary amines | Water | - | Room Temp | up to 95% | [6][7] |
| Boc-protected amines | 2-chloropyridine | - | - | up to 96% | [8][9] |
| 4-chloro-3-trifluoromethylaniline | Dichloromethane | - | - | - | [10] |
Table 2: Synthesis of Carbamate Derivatives
| Alcohol Substrate | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| neo-pentyl alcohol | None | - | < 1 | Room Temp | Quantitative | [11] |
| Various alcohols | Tin-based | Toluene | - | 90 | Good | [12] |
| Phenols/Alcohols | Heteropolyacid | Solvent-free | - | Room Temp | High | [13] |
| Alcohols | None | - | - | - | - | [14] |
Table 3: Synthesis of Thiocarbamate Derivatives
| Thiol Substrate | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Various thiols | None | Solvent-free | Short | - | High | [15] |
| Thiophenols | K₂CO₃ | DMF | 0.5 - 2 | Room Temp | 85-96% | [16] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a urea derivative from this compound.
Signaling Pathway Inhibition
Many urea derivatives synthesized from this compound function as kinase inhibitors. One of the key pathways targeted is the Raf/MEK/ERK signaling cascade, which is often hyperactivated in cancer.
This diagram illustrates how urea derivatives can inhibit the Raf kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation and angiogenesis.[17] The inhibition of such pathways is a cornerstone of modern targeted cancer therapy.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic Effects of VH02, a Novel Urea Derivative: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 9. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 13. sciforum.net [sciforum.net]
- 14. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Trifluoromethyl)phenyl Isocyanate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Trifluoromethyl)phenyl isocyanate in the synthesis of agrochemicals, particularly focusing on phenylurea herbicides. The inclusion of the trifluoromethyl group at the para position of the phenyl ring imparts unique physicochemical properties, such as high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the herbicidal activity of the resulting compounds.
Introduction
This compound is a highly reactive chemical intermediate that serves as a critical building block in the synthesis of a variety of agrochemicals. Its isocyanate group (-N=C=O) readily reacts with nucleophiles like amines to form stable urea (B33335) linkages. This reactivity is harnessed to create potent herbicides that function by inhibiting essential biological processes in weeds, primarily photosynthesis. The trifluoromethylphenyl moiety is a key component in many successful agrochemicals due to its ability to enhance the efficacy and stability of the active ingredients.
Application: Synthesis of Phenylurea Herbicides
This compound is a key precursor in the synthesis of N-phenylurea herbicides. While the herbicide Fluometuron is synthesized from the isomeric 3-(Trifluoromethyl)phenyl isocyanate, the synthesis of N,N-dimethyl-N'-(4-(trifluoromethyl)phenyl)urea serves as a representative example of the application of the 4-isomer. These compounds are known to be potent inhibitors of photosynthesis.
Mode of Action: Inhibition of Photosynthesis
Phenylurea herbicides, including those derived from this compound, act by inhibiting photosynthesis at Photosystem II (PSII) in plants. They bind to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption prevents the fixation of carbon dioxide and the production of ATP and NADPH, which are essential for plant growth, ultimately leading to the death of the weed.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative compound synthesized from this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Yield (%) | Purity (%) |
| N,N-Dimethyl-N'-(4-(trifluoromethyl)phenyl)urea | C₁₀H₁₁F₃N₂O | 232.20 | Crystalline solid | 163-164 | >95 | >98 |
Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethyl-N'-(4-(trifluoromethyl)phenyl)urea
Objective: To synthesize the phenylurea herbicide N,N-Dimethyl-N'-(4-(trifluoromethyl)phenyl)urea.
Materials:
-
This compound
-
Dimethylamine (B145610) (gas or solution in an appropriate solvent like THF or water)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (if using a solution of dimethylamine)
-
Ice bath
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add dimethylamine (1.1 equivalents) to the stirred solution. If using gaseous dimethylamine, bubble it through the solution. If using a solution, add it dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will likely precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N,N-dimethyl-N'-(4-(trifluoromethyl)phenyl)urea as a crystalline solid.
Expected Yield: >95%
Purity Analysis: The purity of the synthesized compound can be determined by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Synthesis Workflow
Caption: Synthesis of N,N-Dimethyl-N'-(4-(trifluoromethyl)phenyl)urea.
Biological Signaling Pathway
Caption: Inhibition of Photosynthesis by Phenylurea Herbicides.
Application Notes and Protocols: 4-(Trifluoromethyl)phenyl Isocyanate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(Trifluoromethyl)phenyl isocyanate in the synthesis of fluorinated polymers, specifically focusing on polyurethanes and polyureas. The inclusion of the trifluoromethyl group imparts unique properties to polymers, including enhanced thermal stability, hydrophobicity, and chemical resistance, making them attractive for a variety of advanced applications.
Introduction
This compound is a versatile monomer used in step-growth polymerization to introduce trifluoromethylphenyl moieties into the polymer backbone. The strong electron-withdrawing nature of the trifluoromethyl group and the high energy of the C-F bond contribute to the desirable properties of the resulting polymers. These materials are of significant interest in fields requiring high-performance polymers, such as specialty coatings, biomedical devices, and advanced composites.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1548-13-6 | [1][2] |
| Molecular Formula | C₈H₄F₃NO | [1] |
| Molecular Weight | 187.12 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 58-59 °C at 10 mmHg | [1][2] |
| Density | 1.31 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.474 | [1] |
Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of polyurethanes and polyureas. The resulting polymers exhibit a range of desirable properties.
Key Polymer Properties and Characteristics:
-
High Thermal Stability: The presence of the trifluoromethyl group enhances the thermal stability of the polymer backbone. Fluorinated polyurethanes have been reported to have decomposition onset temperatures ranging from 247–330 °C.
-
Hydrophobicity: The fluorinated groups lower the surface energy of the polymer, leading to increased hydrophobicity. Water contact angles on films of polymers containing fluorinated groups can exceed 120°.
-
Chemical Resistance: The inertness of the C-F bond contributes to the excellent chemical resistance of these polymers.
-
Biocompatibility: Fluorinated polymers are often biocompatible, making them suitable for various biomedical applications.
Experimental Protocols
The following are detailed protocols for the synthesis of polyurethanes and polyureas using this compound.
Protocol 1: Synthesis of a Polyurethane from this compound and Poly(tetramethylene glycol)
This protocol describes the synthesis of a linear polyurethane via a two-step prepolymer method.
Materials:
-
This compound (purified by distillation)
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol , dried under vacuum at 80°C for 24 hours)
-
1,4-Butanediol (B3395766) (BDO, chain extender, distilled)
-
Dibutyltin (B87310) dilaurate (DBTDL, catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF, solvent)
-
Methanol (B129727) (for precipitation)
Experimental Workflow:
Caption: Workflow for the synthesis of a polyurethane.
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge poly(tetramethylene glycol) (10.0 g, 5.0 mmol) and anhydrous DMF (20 mL).
-
Heat the mixture to 70°C with stirring under a nitrogen atmosphere until the PTMG is completely dissolved.
-
Slowly add this compound (1.87 g, 10.0 mmol) dropwise to the reactor over 15 minutes.
-
Allow the reaction to proceed at 70°C for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Add dibutyltin dilaurate (0.01 wt% of total reactants) to the prepolymer solution.
-
Slowly add 1,4-butanediol (0.45 g, 5.0 mmol) dropwise to the reactor over 15 minutes.
-
Continue the reaction at 70°C for an additional 4 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Work-up:
-
Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polyurethane.
-
Filter the white polymer precipitate and wash it thoroughly with methanol.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
-
Characterization:
-
FTIR Spectroscopy: Confirm the formation of urethane (B1682113) linkages by the appearance of a characteristic C=O stretching peak around 1700-1730 cm⁻¹ and an N-H stretching peak around 3300-3500 cm⁻¹. The disappearance of the isocyanate peak at ~2270 cm⁻¹ indicates complete reaction.
-
¹H NMR Spectroscopy: Characterize the polymer structure by identifying the proton signals corresponding to the different segments of the polymer chain.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature (Tg) of the polyurethane.
Protocol 2: Synthesis of a Polyurea from this compound and Hexamethylene Diamine
This protocol details the synthesis of a linear polyurea via solution polymerization.
Materials:
-
This compound (purified by distillation)
-
Hexamethylene diamine (purified by sublimation)
-
Anhydrous N,N-Dimethylacetamide (DMAc, solvent)
-
Methanol (for precipitation)
Experimental Workflow:
Caption: Workflow for the synthesis of a polyurea.
Procedure:
-
Polymerization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve hexamethylene diamine (1.16 g, 10.0 mmol) in anhydrous DMAc (20 mL).
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (1.87 g, 10.0 mmol) in anhydrous DMAc (10 mL).
-
Add the isocyanate solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
-
Work-up:
-
Pour the polymer solution into methanol (200 mL) to precipitate the polyurea.
-
Filter the white precipitate, wash it with methanol, and dry it in a vacuum oven at 70°C for 24 hours.
-
Characterization:
-
FTIR Spectroscopy: Confirm the formation of urea (B33335) linkages by the presence of a C=O stretching peak around 1630-1690 cm⁻¹ and N-H stretching bands. The disappearance of the isocyanate peak at ~2270 cm⁻¹ is also indicative of a complete reaction.
-
¹H NMR Spectroscopy: Confirm the polymer structure.
-
Thermal Analysis (TGA/DSC): Determine the thermal stability and melting temperature (Tm) or glass transition temperature (Tg) of the polyurea.
Quantitative Data Summary
The following tables summarize typical quantitative data for polyurethanes and polyureas containing trifluoromethylphenyl groups. Note that specific values will depend on the exact comonomers, stoichiometry, and polymerization conditions used.
Table 1: Thermal Properties of Fluorinated Polyurethanes
| Polymer Composition | Tg (°C) | Td, 5% (°C) | Td, 10% (°C) | Reference |
| PTMG-based PU with fluorinated diisocyanate | -73.1 to -61.2 | ~300 | ~320 | [3][4] |
| PCL-based PU with fluorinated hard segments | -56 to -52 | ~310 | ~330 | [3] |
| Si-PU/APTS-GPTS 40% composite | - | 330 | - |
Table 2: Mechanical Properties of Fluorinated Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Fluorinated Poly(amide imide) films | 84–99 | 6–9 | |
| Polyester Polyurea (non-isocyanate route) | 46.1 | 135.0 | [5] |
| Polyurea Elastomer | Varies with isocyanate content | Varies with isocyanate content | [3] |
Table 3: Surface Properties of Fluorinated Polymers
| Polymer Surface | Water Contact Angle (°) | Reference |
| Fluorinated Polyurethane Film | 82 - 120 | [6] |
| Fluorinated Graphene Oxide in PDMS | up to 173.7 | |
| Fluorine-modified acrylic coatings | ~105 | [7] |
| Poly(chlorotrifluoro-ethylene) derivatives | 62 - 89 | [8] |
Logical Relationships in Polymer Synthesis
The synthesis of these polymers follows a step-growth mechanism, where the reaction between the isocyanate groups and the active hydrogen-containing groups (hydroxyl or amine) leads to the formation of the polymer chain.
Caption: Reaction pathways for polyurethane and polyurea synthesis.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance fluorinated polyurethanes and polyureas. The protocols and data provided herein offer a starting point for researchers to explore the synthesis and characterization of these materials for a wide range of applications, from advanced coatings to biomedical devices. The unique combination of properties imparted by the trifluoromethyl group makes this class of polymers a promising area for future research and development.
References
- 1. This compound 99 1548-13-6 [sigmaaldrich.com]
- 2. This compound | 1548-13-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
Troubleshooting & Optimization
Technical Support Center: Reactions of 4-(Trifluoromethyl)phenyl Isocyanate with Alcohols
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)phenyl isocyanate. It provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of urethanes from this reactive isocyanate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more reactive than other aryl isocyanates?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This effect increases the electrophilicity of the carbon atom in the isocyanate group (-N=C=O), making it more susceptible to nucleophilic attack by alcohols. This enhanced reactivity can lead to faster urethane (B1682113) formation but also an increased propensity for side reactions if conditions are not carefully controlled.
Q2: What are the most common side reactions when reacting this compound with alcohols?
The primary side reactions are:
-
Allophanate (B1242929) formation: The isocyanate reacts with the N-H group of a previously formed urethane linkage. This is more common at elevated temperatures and with an excess of isocyanate.[1][2]
-
Isocyanurate formation (Trimerization): Three isocyanate molecules react to form a stable six-membered ring. This is often catalyzed by certain bases, metal compounds, or heat.
-
Reaction with water: Trace amounts of water in the alcohol or solvent can react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea, which can further react to form a biuret.
Q3: My reaction mixture turned cloudy/precipitated a solid. What could be the cause?
Unexpected precipitation is often due to the formation of poorly soluble side products. The most likely culprits are:
-
Urea/Biuret: If there is moisture contamination, the resulting ureas and biurets are often less soluble than the desired urethane and can precipitate out of solution.
-
Isocyanurate: The trimer is a symmetrical and often crystalline solid with limited solubility in many organic solvents.
Q4: The final product's properties (e.g., melting point, solubility) are different from what I expected. How can I identify the impurities?
Spectroscopic methods are highly effective for identifying side products:
-
FTIR Spectroscopy:
-
Isocyanurate: Look for a characteristic peak around 1410 cm⁻¹ for the C-N stretching of the isocyanurate ring.
-
Urea: A carbonyl (C=O) stretch will appear around 1630-1690 cm⁻¹.
-
Allophanate: The C=O stretching bands will be different from the urethane, often appearing at slightly different wavenumbers.
-
-
NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between the different N-H protons and carbonyl carbons of urethanes, allophanates, ureas, and biurets. For instance, the N-H proton of an allophanate has a distinct chemical shift compared to a urethane N-H proton.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low yield of desired urethane | Side reactions consuming isocyanate: Trimerization or reaction with moisture are likely culprits. | - Ensure all reactants and solvents are rigorously dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Choose a catalyst that selectively promotes urethane formation over trimerization. - Control the reaction temperature to minimize temperature-dependent side reactions. |
| Presence of insoluble white solid in the reaction mixture | Formation of urea/biuret or isocyanurate: This indicates either moisture contamination or conditions favoring trimerization. | - For urea/biuret: Dry all reagents and solvents thoroughly. Consider using a moisture scavenger. - For isocyanurate: Avoid catalysts known to promote trimerization (e.g., strong bases). Keep the reaction temperature as low as feasible. |
| Product is a viscous oil or gum instead of a solid | Incomplete reaction or formation of oligomeric side products: An excess of one reactant or the formation of allophanates leading to branching can cause this. | - Ensure accurate stoichiometry of the isocyanate and alcohol. - Monitor the reaction progress (e.g., by FTIR to follow the disappearance of the -NCO peak around 2270 cm⁻¹). - Avoid high reaction temperatures to minimize allophanate formation. |
| Difficulty in purifying the product | Presence of multiple, closely related side products: Allophanates and the desired urethane can have similar polarities, making chromatographic separation challenging. | - Optimize reaction conditions to maximize the yield of the desired urethane and minimize side products. - Consider crystallization as a purification method, as the desired urethane may have different crystallization properties than the side products. |
Quantitative Data on Side Reactions
Table 1: Illustrative Yields of Side Products for Aryl Isocyanates
| Isocyanate | Side Reaction | Conditions | Catalyst | Yield of Side Product | Reference |
| Phenyl Isocyanate | Trimerization | 25°C, 18 h | [Al(Salpy)(OBn)] | 98% | [4] |
| 4-Fluorophenyl Isocyanate | Trimerization | 25°C, 6 h | [Al(Salpy)(OBn)] | 93% | [4] |
| 4-Chlorophenyl Isocyanate | Trimerization | 50°C, 0.5 h | [Al(Salpy)(OBn)] | 97% | [4] |
| MDI | Allophanate Formation | 145°C | None | ~10% of nitrogens in allophanate linkages | [3] |
| Phenyl Isocyanate | Trimerization | 30-50°C | Quaternary ammonium (B1175870) salt | High (quantitative not specified) | [5] |
Note: This table provides examples from related aryl isocyanates to illustrate the effects of catalysts and temperature. The reactivity of this compound is expected to be higher.
Experimental Protocols
Protocol 1: Minimizing Side Reactions in Urethane Synthesis
This protocol aims to maximize the yield of the desired urethane by controlling reaction conditions to disfavor common side reactions.
Materials:
-
This compound
-
Anhydrous alcohol
-
Anhydrous, non-protic solvent (e.g., toluene, THF, ethyl acetate)
-
Catalyst (if necessary, a selective urethane formation catalyst such as dibutyltin (B87310) dilaurate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.
-
Ensure the alcohol and solvent are anhydrous. If necessary, distill the solvent over a suitable drying agent.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere.
-
Dissolve the anhydrous alcohol in the anhydrous solvent in the reaction flask.
-
If using a catalyst, add it to the alcohol solution.
-
-
Reaction:
-
Slowly add the this compound to the alcohol solution dropwise at a controlled temperature (start at room temperature or below). The high reactivity of this isocyanate may warrant initial cooling to manage the exotherm.
-
Monitor the reaction progress by TLC or FTIR (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Maintain the reaction temperature below 60°C to minimize the risk of allophanate formation.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Detection of Side Products by FTIR
This protocol describes how to use FTIR spectroscopy to monitor the reaction and identify potential side products.
Methodology:
-
Baseline Spectrum: Acquire an FTIR spectrum of the starting alcohol and solvent mixture.
-
Reaction Monitoring:
-
After adding the this compound, acquire FTIR spectra of the reaction mixture at regular intervals.
-
Monitor the decrease in the intensity of the strong, sharp isocyanate peak around 2270 cm⁻¹.
-
Monitor the increase in the intensity of the urethane carbonyl peak (around 1700-1740 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).
-
-
Side Product Identification:
-
Isocyanurate: Check for the appearance of a peak around 1410 cm⁻¹.
-
Urea: Look for a carbonyl peak around 1630-1690 cm⁻¹.
-
Allophanate: This can be more subtle, but look for changes in the shape and position of the carbonyl and N-H absorption bands as the reaction progresses, especially at higher temperatures.
-
Visualizations
Caption: Main reaction pathway to the desired urethane and common side reaction pathways.
Caption: A troubleshooting workflow for common issues in urethane synthesis.
References
- 1. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
preventing dimerization of 4-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the dimerization of 4-(Trifluoromethyl)phenyl isocyanate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reactivity of this critical reagent in your research.
Troubleshooting Guide: Dimerization Issues
| Issue | Possible Cause | Recommended Solution |
| White precipitate or cloudiness observed in the isocyanate container. | Dimerization of the isocyanate has occurred. This is often accelerated by improper storage conditions or contaminants. | Gently warm the sample to see if the precipitate redissolves. If it does not, the compound has likely dimerized. The dimer is a uretdione. For many applications, the presence of the dimer may not be detrimental as the dimerization is reversible at elevated temperatures. However, for reactions sensitive to impurities, purification by distillation is recommended. |
| Reaction with nucleophiles (e.g., alcohols, amines) is sluggish or incomplete. | A significant portion of the isocyanate has dimerized, reducing the concentration of the reactive monomer. | Increase the reaction temperature to promote the dissociation of the dimer back to the monomer. Alternatively, if the reaction conditions do not allow for heating, purify the isocyanate by distillation before use to remove the dimer. |
| Inconsistent reaction outcomes. | The extent of dimerization varies between batches or over time, leading to inconsistent concentrations of the active isocyanate monomer. | Always use freshly opened or properly stored this compound. If the reagent has been stored for an extended period, it is advisable to test for the presence of dimers (e.g., by FTIR) or purify it before use. |
| Pressure buildup in the storage container. | Reaction of the isocyanate with moisture (water) produces carbon dioxide gas.[1] | Store the isocyanate under a dry, inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to prevent moisture ingress. If pressure buildup is suspected, vent the container in a fume hood with appropriate personal protective equipment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the white solid that has formed in my bottle of this compound?
A1: The white solid is most likely the dimer of this compound, a uretdione. This dimerization is a common issue with aromatic isocyanates and can be accelerated by elevated temperatures and the presence of basic impurities.
Q2: How can I prevent the dimerization of this compound during storage?
A2: To minimize dimerization, store this compound at low temperatures, ideally between 2-8°C, under a dry, inert atmosphere such as nitrogen or argon.[2] Use a tightly sealed, opaque container to protect it from moisture and light.[2]
Q3: Is the dimerization of this compound reversible?
A3: Yes, the dimerization is a reversible process. The dimer will dissociate back into the monomer upon heating. This property can be utilized to regenerate the reactive isocyanate for subsequent reactions, although purification is often the preferred method for sensitive applications.
Q4: What types of catalysts promote the dimerization of this compound?
A4: Dimerization is often catalyzed by basic compounds. Common catalysts include tertiary amines (like pyridine) and phosphines. It is crucial to avoid contamination of the isocyanate with these substances.
Q5: How does the trifluoromethyl group affect the dimerization of phenyl isocyanate?
A5: The trifluoromethyl group is strongly electron-withdrawing. This electronic effect can influence the reactivity of the isocyanate group, potentially affecting the rate of dimerization compared to unsubstituted phenyl isocyanate.[3]
Q6: Can I still use this compound if some dimer has formed?
A6: For many applications, the presence of a small amount of dimer may be acceptable, especially if the subsequent reaction is carried out at an elevated temperature, which would favor the dissociation of the dimer. However, for reactions requiring precise stoichiometry or conducted at low temperatures, the presence of the dimer can lead to inaccurate dosing and slower reaction rates. In such cases, purification is recommended.
Q7: What analytical techniques can be used to detect the dimer of this compound?
A7: Fourier-transform infrared (FTIR) spectroscopy is a convenient method to detect the dimer. The formation of the uretdione dimer can be monitored by the appearance of a characteristic carbonyl stretching frequency. The disappearance of the isocyanate peak around 2250-2285 cm⁻¹ indicates its consumption.[4][5] Nuclear magnetic resonance (NMR) spectroscopy can also be used to characterize and quantify the dimer.
Experimental Protocols
Protocol 1: Storage of this compound
-
Upon receipt, store the container of this compound in a refrigerator at 2-8°C.[2]
-
Before opening, allow the container to warm to room temperature to prevent condensation of moisture from the air into the product.
-
Handle the compound in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon).
-
After dispensing the required amount, flush the headspace of the container with a dry, inert gas before tightly resealing.
-
For long-term storage, consider aliquoting the isocyanate into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to potential contaminants.
Protocol 2: Monitoring Dimerization using FTIR Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of dimer formation over time.
-
Sample Preparation: In a fume hood, prepare a solution of this compound in a dry, aprotic solvent (e.g., anhydrous toluene (B28343) or dichloromethane) in a sealed vial.
-
FTIR Analysis:
-
Acquire an initial FTIR spectrum of the freshly prepared solution. The characteristic peak for the isocyanate group (-N=C=O) will be observed around 2250-2285 cm⁻¹.[4]
-
Store the solution under the desired conditions (e.g., room temperature, elevated temperature).
-
Periodically acquire FTIR spectra of the solution.
-
-
Data Analysis:
-
Monitor the intensity of the isocyanate peak. A decrease in the intensity of this peak over time suggests the consumption of the monomer.
-
Look for the appearance of new peaks, particularly in the carbonyl region (around 1750 cm⁻¹), which may indicate the formation of the uretdione dimer.
-
By integrating the peak areas, a semi-quantitative estimation of the rate of dimerization can be obtained.
-
Visualizing Dimerization and Prevention Workflow
The following diagrams illustrate the dimerization process and a recommended workflow to minimize its occurrence.
Caption: Reversible dimerization of this compound.
Caption: Recommended workflow for handling and using this compound.
References
Technical Support Center: Purification of Products from 4-(Trifluoromethyl)phenyl Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 4-(Trifluoromethyl)phenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound?
A1: The most common side products arise from the high reactivity of the isocyanate group, especially with water. Moisture contamination in reactants or solvents leads to the formation of an unstable carbamic acid, which decomposes into 4-(trifluoromethyl)aniline (B29031) and carbon dioxide gas.[1] The newly formed aniline (B41778) can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea (B33335), N,N'-bis(4-(trifluoromethyl)phenyl)urea, which is often a difficult-to-remove impurity.
Q2: My product, a urea derivative, has very low solubility. How can I handle it during work-up and purification?
A2: Poor solubility is common for trifluoromethylphenyl urea compounds.[2] For work-up, ensure complete precipitation from the reaction mixture, if applicable, by cooling or adding an anti-solvent. During purification, you may need to use stronger or heated solvents for chromatography. If the product precipitates on the column, consider pre-adsorbing the crude material onto silica (B1680970) gel (dry loading) instead of a liquid injection.[3][4] For final product handling, creating a stock solution in a strong organic solvent like DMSO is a common practice.[2]
Q3: What is a good starting point for developing a flash chromatography method for my product?
A3: A good starting point is to use Thin-Layer Chromatography (TLC) to screen for an appropriate solvent system. Aim for a system that gives your desired product a retention factor (Rf) of approximately 0.2-0.3.[5] For many urea derivatives, mixtures of hexanes and ethyl acetate (B1210297) are effective.[5][6] For more polar compounds, a system like dichloromethane/methanol (B129727) may be required.[5] If your compound is basic, adding a small amount (e.g., 0.1-1%) of triethylamine (B128534) to the eluent can improve peak shape and prevent streaking on the silica gel column.[3]
Q4: Can I use reverse-phase chromatography to purify my trifluoromethylphenyl-containing product?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a very effective method for purifying these compounds.[7] A typical mobile phase consists of acetonitrile (B52724) and water, often with a modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[7][8] This technique is scalable and can be used for isolating impurities in preparative separations.[7]
Troubleshooting Guides
Guide 1: Low Yield or No Product After Purification
| Symptom | Possible Cause | Recommended Solution |
| Very low final yield after chromatography | Compound is unstable on silica gel: The acidic nature of silica can degrade sensitive products. The trifluoromethyl group can influence the electronic properties of the molecule, potentially increasing sensitivity.[3] | Deactivate the silica gel by flushing the column with your eluent containing 1-3% triethylamine before loading the sample.[3] Alternatively, switch to a different stationary phase like alumina (B75360) or consider reverse-phase chromatography.[3] |
| Compound is highly polar and retained on the column: Urea groups can strongly interact with silica, leading to poor elution. | Increase the polarity of your eluent system (e.g., add more methanol to a DCM/methanol mixture) or use a gradient elution.[3] If solubility allows, dry loading the sample pre-adsorbed onto silica can improve recovery for compounds that might precipitate at the top of the column.[3][4] | |
| Product was visible in crude analysis (e.g., NMR, LCMS) but lost during work-up | Product precipitated with byproducts: Symmetrical ureas formed from moisture contamination are often poorly soluble and can co-precipitate with your desired product. | Modify the work-up procedure. Try dissolving the crude mixture in a strong solvent and then selectively precipitating the product or the byproduct by careful addition of an anti-solvent. |
| Hydrolysis of the isocyanate starting material: The this compound starting material may have degraded due to improper storage or moisture exposure. | Ensure the isocyanate is stored in a cool, dry place under an inert atmosphere.[3] Verify the purity of the starting material before starting the reaction. |
Guide 2: Product is Impure After Purification
| Symptom | Possible Cause | Recommended Solution |
| Product co-elutes with an impurity during column chromatography | Insufficient separation (low selectivity): The chosen solvent system does not provide adequate resolution between your product and the impurity. | Re-optimize the solvent system using TLC. Test different solvent combinations, such as switching from ethyl acetate/hexanes to dichloromethane/methanol.[5] Consider using an orthogonal purification method; if you initially used normal-phase chromatography, re-purify the material using reverse-phase HPLC.[7] |
| Persistent colored impurities in the final product | High molecular weight or colored byproducts: Some side reactions can produce colored impurities that are difficult to remove. | Consider treating a solution of your product with activated carbon, followed by filtration. If the impurity is non-polar, a hexane (B92381) wash of the solid product may be effective. For stubborn impurities, recrystallization is often the best solution.[3] |
| Crystallization fails or the product "oils out" | Presence of impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.[3] | Purify the material further using chromatography to remove the impurities before attempting recrystallization again.[3] |
| Inappropriate solvent: The solvent may be too good (product remains dissolved) or too poor (product crashes out as an amorphous solid). | Screen a variety of solvents with different polarities.[3] Ideal solvents dissolve the compound when hot but not when cold.[9] Techniques like slow evaporation, slow cooling, or using a two-solvent system (one solvent in which the compound is soluble, and an anti-solvent in which it is not) can be effective.[10] |
Quantitative Data Summary
The following table summarizes representative yields for a series of trifluoromethyl-containing urea derivatives synthesized from an amine and an isocyanate, followed by purification via flash chromatography. This data illustrates typical outcomes for these types of reactions.
| Compound | Reactant Amine Type | Yield after Flash Chromatography (%) |
| 5g | Aliphatic (Cyclohexylamine) | 48.9%[11] |
| 5k | Aromatic (3-Chloroaniline) | 41.5%[11] |
| 5l | Aromatic (4-Chloroaniline) | 44.8%[11] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general method for purifying neutral urea derivatives on a silica gel column.
-
Solvent System Selection: Use TLC to determine an optimal eluent. Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ideal system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.3.[5][6]
-
Column Packing: Select an appropriate size column. Plug the bottom with a small piece of cotton or glass wool, add a thin layer of sand, and then fill with silica gel (slurry packing with the initial, least polar eluent is common). Top the silica with another layer of sand.[5]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent). If the crude product has poor solubility, use a stronger solvent like dichloromethane, but keep the volume to a minimum. Alternatively, for poorly soluble compounds, perform "dry loading": dissolve the crude product in a strong solvent, add a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.[4]
-
Elution: Begin eluting with the determined solvent system. Apply gentle air pressure to achieve a steady flow rate.[5] Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid products with moderate to high purity after initial work-up.
-
Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good single solvent will dissolve the compound when hot but not at room temperature or when cold.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent in small portions; using too much will reduce your final yield.[9][12]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage crystal growth, avoid disturbing the flask during this period.[9] If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation and yield.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
References
- 1. ualberta.ca [ualberta.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. [3-(Trifluoromethyl)phenyl]urea | SIELC Technologies [sielc.com]
- 8. Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
troubleshooting low yields in reactions with 4-(Trifluoromethyl)phenyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)phenyl isocyanate.
Troubleshooting Guide
Low yields in reactions involving this compound can arise from a variety of factors, ranging from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My reaction with this compound is showing low or no product formation. What are the primary factors to investigate?
Low conversion can be attributed to several key areas. A logical approach to troubleshooting this issue is essential.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low product conversion.
Detailed Breakdown:
-
Reagent Quality and Handling: this compound is highly reactive and susceptible to hydrolysis. Ensure the reagent is fresh and has been stored under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate. Use high-purity, anhydrous solvents. Protic solvents like alcohols are generally unsuitable as they will react with the isocyanate. Common anhydrous solvents for such reactions include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene.
-
Temperature: The strong electron-withdrawing trifluoromethyl group can decrease the reactivity of the isocyanate compared to its non-fluorinated analogs. Gentle heating may be required to drive the reaction to completion. However, excessive heat can promote side reactions.
-
Catalyst: For sluggish reactions, the use of a catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin (B87310) dilaurate), can be beneficial.
-
-
Reactant Stoichiometry: Ensure the correct molar ratios of reactants are being used. A slight excess of the isocyanate is sometimes employed to ensure full conversion of the nucleophile.
Q2: I'm observing a white precipitate in my reaction, and my desired product yield is low. What is happening?
The formation of a white, insoluble precipitate is a common issue in isocyanate reactions and is often due to the formation of a disubstituted urea (B33335) byproduct.
Logical Flow for Diagnosing Precipitate Formation
Caption: Decision tree for identifying the cause of precipitate formation.
Explanation:
Isocyanates react readily with water. This reaction forms an unstable carbamic acid, which then decomposes to the corresponding amine (in this case, 4-(trifluoromethyl)aniline) and carbon dioxide. This newly formed amine is a potent nucleophile and will rapidly react with another molecule of the this compound to produce the symmetrical diaryl urea, N,N'-bis(4-(trifluoromethyl)phenyl)urea. This urea is often a high melting point solid with low solubility in common organic solvents, causing it to precipitate out of the reaction mixture.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Recommended storage temperatures are typically 2-8°C.
Q: Are there any common side reactions to be aware of other than reaction with water? A: Yes, at elevated temperatures or in the presence of certain catalysts, isocyanates can undergo self-condensation to form cyclic trimers (isocyanurates). While this is less common at moderate temperatures, it can be a competing pathway that reduces the yield of the desired product.
Q: How does the trifluoromethyl group affect the reactivity of the isocyanate? A: The trifluoromethyl group is strongly electron-withdrawing. This has two main effects:
-
It increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.
-
It deactivates the phenyl ring towards electrophilic substitution, which is generally not a concern in reactions at the isocyanate group itself.
Q: What purification techniques are most effective for products derived from this compound? A:
-
Filtration: If the desired product is a solid that precipitates from the reaction mixture and is of high purity, simple filtration followed by washing with a cold solvent may be sufficient.
-
Column Chromatography: This is a standard method for purifying organic compounds. A solvent system of appropriate polarity (e.g., a hexane/ethyl acetate (B1210297) gradient) should be developed using thin-layer chromatography (TLC).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Increase | Generally increases rate, but may decrease yield | Higher temperatures can promote side reactions such as trimerization. |
| Decrease | May lead to incomplete reaction | Lower temperatures slow down the reaction rate. | |
| Solvent Polarity | Aprotic, Polar (e.g., THF, DMF) | Generally favorable | Can help to stabilize charged intermediates in the reaction mechanism. |
| Aprotic, Non-polar (e.g., Toluene) | Can be effective, may require longer reaction times | Solubilizes reactants but may not stabilize intermediates as effectively. | |
| Catalyst | Tertiary Amine | Can increase rate and yield | Acts as a nucleophilic catalyst, activating the isocyanate. |
| Tin Compound | Can significantly increase rate and yield | Lewis acidic catalyst that coordinates to the isocyanate. | |
| Moisture | Presence of Water | Drastically decreases yield | Leads to the formation of urea byproducts. |
Experimental Protocols
Example Protocol: Synthesis of a Disubstituted Urea
This protocol describes the synthesis of N-(4-chlorophenyl)-N'-(4-(trifluoromethyl)phenyl)urea, a representative reaction of this compound with an aniline derivative.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 g, 7.84 mmol) in 20 mL of anhydrous THF.
-
Isocyanate Addition: To the stirred solution of the aniline at room temperature, add a solution of this compound (1.47 g, 7.84 mmol) in 10 mL of anhydrous THF dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, a precipitate may form. If so, collect the solid by vacuum filtration and wash with a small amount of cold THF. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid forms, then collect by filtration.
-
Purification: The crude product can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Characterization:
The structure and purity of the resulting N-(4-chlorophenyl)-N'-(4-(trifluoromethyl)phenyl)urea can be confirmed by:
-
¹H NMR: To confirm the presence of aromatic and N-H protons.
-
¹³C NMR: To identify the carbonyl carbon of the urea and the trifluoromethyl carbon.
-
IR Spectroscopy: To detect the characteristic C=O stretch of the urea (typically around 1640-1690 cm⁻¹) and N-H stretches (around 3300-3500 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Technical Support Center: Managing 4-(Trifluoromethyl)phenyl Isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 4-(Trifluoromethyl)phenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
This compound is an organic compound containing a highly reactive isocyanate group (-N=C=O). This functional group readily reacts with nucleophiles, including water. The presence of moisture in solvents, reagents, or on glassware will lead to the rapid degradation of the isocyanate, forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a symmetrically substituted urea (B33335), which is often an undesired byproduct.
Q2: How can I visually tell if my this compound has degraded?
A pure sample of this compound should be a clear, colorless to pale yellow liquid. Degradation due to moisture often results in the formation of a white to off-white solid precipitate, which is the corresponding urea. If your liquid reagent appears cloudy or contains solid particles, it has likely been compromised by moisture.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. It is best stored in a cool, dry place. For long-term storage, refrigeration is recommended, but the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.
Q4: What type of solvents should I use for reactions involving this compound?
It is critical to use anhydrous (dry) solvents. Common solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene, and acetonitrile (B52724) should be dried using appropriate methods, such as passing them through a column of activated alumina (B75360) or distillation from a suitable drying agent (e.g., calcium hydride for DCM and toluene, sodium/benzophenone for THF). The water content of the solvent should ideally be below 50 ppm.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Reagent degradation due to moisture. | - Use a fresh bottle of this compound. - Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). - Use anhydrous solvents and handle all reagents under an inert atmosphere (nitrogen or argon). |
| Formation of a white precipitate (side product) | Reaction of the isocyanate with water to form a urea byproduct. | - Improve drying techniques for solvents and starting materials. - Add the isocyanate slowly to the reaction mixture to minimize localized heating, which can accelerate side reactions. - Consider using a scavenger resin to remove excess isocyanate and its byproducts. |
| Inconsistent reaction outcomes | Variable amounts of moisture in different experimental setups. | - Standardize the experimental protocol for handling moisture-sensitive reagents. - Regularly test the water content of solvents. - Ensure consistent quality of all reagents. |
| Reaction fails to go to completion | Insufficient amount of isocyanate due to partial degradation. | - Consider adding a slight excess of the isocyanate (e.g., 1.05-1.1 equivalents) to compensate for any minor degradation. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹). |
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at 120°C for at least 4 hours and then cooled to room temperature in a desiccator or under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the glassware while flushing with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation:
-
Dissolve the nucleophilic substrate in the appropriate anhydrous solvent in the reaction flask.
-
If the substrate is a solid, ensure it is thoroughly dried before use.
-
Draw the required amount of this compound into a dry syringe and add it to a dropping funnel containing anhydrous solvent.
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Add the solution of this compound dropwise to the stirred solution of the substrate over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time, monitoring its progress by TLC or IR spectroscopy.
-
-
Work-up: Quench the reaction by slowly adding a proton source (e.g., methanol (B129727) or water) to react with any excess isocyanate. Proceed with the standard extraction and purification procedures.
Visualizations
Caption: Reaction pathway of this compound with water.
Caption: General experimental workflow for using this compound.
optimizing reaction conditions for 4-(Trifluoromethyl)phenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 4-(Trifluoromethyl)phenyl isocyanate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
Question: My reaction to form a urea (B33335) or carbamate (B1207046) with this compound has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low or no product yield can arise from several factors, ranging from reagent quality to reaction conditions. Below is a logical workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Insoluble White Precipitate
Question: During my reaction, an insoluble white precipitate formed that is not my desired product. What could this be?
Answer: This is a common issue, often indicating the formation of undesired side products.
-
Symmetrical Urea: this compound is highly sensitive to moisture.[1] Trace amounts of water in the solvent or on the glassware can lead to the hydrolysis of the isocyanate to form an unstable carbamic acid, which then decarboxylates to 4-(trifluoromethyl)aniline. This amine can then react with another molecule of the isocyanate to form a symmetrical diaryl urea, which is often insoluble.
-
Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
-
Isocyanate Dimer/Trimer: In the presence of certain catalysts (like phosphines or some amines) or at elevated temperatures, aryl isocyanates can dimerize to form uretdiones or trimerize to form isocyanurates.[2][3] These are often crystalline, insoluble solids.
-
Solution: If using a catalyst, ensure it is not one that promotes self-condensation. Avoid unnecessarily high reaction temperatures.
-
Issue 3: Reaction Stalls or is Sluggish
Question: The reaction is proceeding very slowly or appears to have stopped before completion. How can I increase the reaction rate?
Answer: Sluggish reactions are often due to low reactivity of the nucleophile or suboptimal reaction conditions.
-
Steric Hindrance: If your alcohol or amine is sterically hindered, the reaction rate will be slower.
-
Temperature: While high temperatures can promote side reactions, a moderate increase in temperature can often overcome the activation energy barrier. For instance, some urea formation reactions are heated to 60-80°C.[4]
-
Catalysis: The addition of a catalyst can significantly accelerate the reaction. Tertiary amines like triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective for both urea and carbamate formation.[4] For carbamate synthesis, organometallic catalysts like dibutyltin (B87310) dilaurate (DBTDL) can also be used.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation. It is sensitive to moisture and should be handled accordingly.[1]
Q2: What solvents are recommended for reactions with this compound? A2: Anhydrous aprotic solvents are generally preferred. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and N,N-dimethylformamide (DMF) are commonly used.[5][6] The choice of solvent can influence reaction rate and product solubility.
Q3: How can I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) is a convenient method. The disappearance of the starting amine or alcohol and the appearance of a new, typically less polar, product spot indicates reaction progression. The isocyanate itself can be visualized on TLC, but its high reactivity can sometimes make this challenging. An alternative is to monitor the disappearance of the nucleophile.
Q4: What are common purification methods for ureas and carbamates derived from this isocyanate? A4:
-
Recrystallization: Many urea derivatives are crystalline solids and can be purified by recrystallization from solvents like ethanol, ethyl acetate (B1210297), or hexane/ethyl acetate mixtures.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica (B1680970) gel column chromatography is effective.[7] A common mobile phase is a gradient of ethyl acetate in hexanes.[7]
Data Presentation
The following tables summarize reaction conditions for the synthesis of ureas and carbamates. Note that these conditions are primarily derived from the synthesis of sorafenib (B1663141) and its analogues, which utilize the closely related 4-chloro-3-(trifluoromethyl)phenyl isocyanate, and serve as an excellent starting point for optimization.[4][5][6]
Table 1: Reaction Conditions for Urea Synthesis
| Amine Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-aminophenoxy)-N-methylpicolinamide | Dichloromethane | None | Room Temp. | 2 | 81 | [5] |
| 4-(4-aminophenoxy)-N-cyclopentylpicolinamide | Dichloromethane | None | Room Temp. | 16 | - | [6] |
| 4-aminophenol | Acetonitrile | DABCO | 65 | 1 | - | [4] |
| 4-chloro-3-(trifluoromethyl)aniline | Chloroform | Imidazole | Room Temp. | 1 | 98 | [8] |
Table 2: Reaction Conditions for Carbamate Synthesis
| Alcohol Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl alcohol (from diphenyl carbonate) | THF/H₂O (10:90) | Ammonium Acetate | 80 | - | 85 | [4] |
| General Alcohols | Acetonitrile | None | Room Temp. | 24 | 66-99 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-[4-(Trifluoromethyl)phenyl]ureas
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Isocyanate Addition: Slowly add this compound (1.0-1.1 equivalents) to the stirred solution at room temperature. An exotherm may be observed. If the amine is particularly reactive, consider cooling the reaction mixture to 0°C before adding the isocyanate.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting amine is consumed. Reaction times can vary from 1 to 18 hours depending on the reactivity of the amine.[5][6]
-
Work-up and Purification:
-
If a solid product precipitates, it can be collected by filtration and washed with cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.
-
Protocol 2: General Procedure for the Synthesis of O-Alkyl N-[4-(Trifluoromethyl)phenyl]carbamates
This protocol provides a general method for the reaction of this compound with an alcohol.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, acetonitrile).
-
Catalyst Addition (Optional): If the alcohol is hindered or unreactive, a catalyst such as DABCO or DBTDL (0.1-5 mol%) can be added.
-
Isocyanate Addition: Add this compound (1.0-1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-65°C) if necessary.[4] Monitor the reaction by TLC for the disappearance of the alcohol.
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Mandatory Visualizations
Caption: General reaction scheme for urea and carbamate synthesis.
Caption: Common side reactions of this compound.
References
- 1. This compound | 1548-13-6 [chemicalbook.com]
- 2. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]
- 9. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Reactivity of 4-(Trifluoromethyl)phenyl Isocyanate: A Technical Support Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in effectively utilizing 4-(Trifluoromethyl)phenyl isocyanate. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with the stability and reactivity of this versatile chemical intermediate.
The high reactivity of the isocyanate group, further amplified by the electron-withdrawing trifluoromethyl substituent, makes this compound a valuable reagent in organic synthesis. However, this enhanced reactivity also presents specific challenges regarding its stability and handling. This support center aims to provide practical solutions to ensure successful and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, offering a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Low or non-existent yields are often traced back to the degradation of the isocyanate reagent or competing side reactions.
| Symptom | Possible Cause | Recommended Action |
| Reaction fails to initiate or proceeds very slowly. | Degraded Isocyanate: The reagent may have hydrolyzed due to improper storage or handling. | 1. Verify Reagent Quality: Use freshly opened or properly stored this compound. Consider purification by distillation if the reagent is old or has been exposed to moisture. 2. Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
| Formation of an insoluble white precipitate. | Urea (B33335) Formation: The isocyanate has reacted with water present in the solvent or on the glassware. | 1. Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware before use. 2. Solvent Selection: Choose a non-protic, anhydrous solvent (e.g., THF, DCM, Toluene). |
| Complex mixture of products observed. | Side Reactions: The isocyanate may be reacting with the desired nucleophile and also undergoing self-polymerization or reacting with other functional groups. | 1. Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions may require cooling. 2. Order of Addition: Add the isocyanate slowly to the solution of the nucleophile to maintain a low concentration of the isocyanate and minimize self-reaction. |
Issue 2: Formation of Undesired Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the target molecule.
| Side Product | Formation Pathway | Prevention Strategy |
| Symmetrical Urea | Reaction of the isocyanate with water to form an amine, which then reacts with another isocyanate molecule. | Strict exclusion of water from the reaction is critical. |
| Allophanate (B1242929) | Reaction of the isocyanate with the urethane (B1682113) product formed from an alcohol nucleophile. | Use a 1:1 stoichiometric ratio of isocyanate to alcohol. If an excess of isocyanate is required, add it portion-wise. |
| Biuret | Reaction of the isocyanate with a urea product. | Control stoichiometry and minimize excess isocyanate. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: To maintain its reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Recommended storage temperatures are typically between 2-8°C. Exposure to moisture must be strictly avoided as it readily hydrolyzes.[1]
Q2: What solvents are compatible with this compound?
A2: Anhydrous aprotic solvents are recommended. Commonly used solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), toluene, and acetonitrile. Protic solvents such as water, alcohols, and primary or secondary amines will react with the isocyanate and should be avoided unless they are the intended reactant.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway is hydrolysis. In the presence of water, the isocyanate group reacts to form an unstable carbamic acid, which then decomposes to 4-(trifluoromethyl)aniline (B29031) and carbon dioxide. The newly formed aniline (B41778) can then react with another molecule of the isocyanate to form a symmetrical urea, often observed as an insoluble precipitate.
Q4: How does the trifluoromethyl group affect the reactivity of the isocyanate?
A4: The trifluoromethyl group is strongly electron-withdrawing. This effect increases the electrophilicity of the carbon atom in the isocyanate group, making this compound more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.
Q5: Are there any specific safety precautions I should take when handling this reagent?
A5: Yes. This compound is a lachrymator and is harmful if inhaled, swallowed, or in contact with skin.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
This protocol outlines the reaction of this compound with a primary amine to form a substituted urea.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, if a precipitate has formed, collect the solid by filtration and wash with cold DCM. If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Minimizing Side Reactions in Alcoholysis
This protocol is designed to minimize the formation of allophanate side products when reacting with an alcohol.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous THF.
-
Controlled Addition: Add this compound (1.0 eq.) dropwise to the alcohol solution at 0 °C to control the exotherm.
-
Catalyst (Optional): If the reaction is slow, a catalyst such as dibutyltin (B87310) dilaurate (DBTDL) or diazabicyclooctane (DABCO) can be added in catalytic amounts. Note that catalysts can also promote side reactions if not used judiciously.
-
Reaction Time: Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS.
-
Quenching: If necessary, quench any remaining isocyanate by adding a small amount of methanol.
-
Purification: Purify the resulting urethane by standard methods such as column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To further aid researchers, the following diagrams illustrate key reaction pathways and a troubleshooting workflow.
References
work-up procedures for reactions involving 4-(Trifluoromethyl)phenyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)phenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a valuable reagent in organic synthesis, primarily used in the preparation of ureas and carbamates.[1][2] These derivatives are often investigated as potential kinase inhibitors and have applications in the development of antiproliferative agents.[3] The trifluoromethyl group can enhance metabolic stability and binding affinity of the final compounds.
Q2: What are the main safety precautions to consider when handling this compound?
A2: This compound is harmful if swallowed, inhaled, or comes into contact with skin.[4][5] It can cause severe skin and eye irritation, and may lead to respiratory irritation or allergic reactions.[6][7][8] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][9][10] It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[10][11]
Q3: What are the common side reactions to be aware of when using this compound?
A3: The most common side reaction is the reaction with water.[1][2] This leads to the formation of an unstable carbamic acid, which decarboxylates to form 4-(trifluoromethyl)aniline. This aniline (B41778) can then react with another molecule of the isocyanate to form a symmetrical diaryl urea (B33335), a common impurity.[1] Self-polymerization to form dimers or trimers can also occur, especially at elevated temperatures.[1][2]
Q4: How should I properly quench a reaction containing unreacted this compound?
A4: To quench unreacted isocyanate, a nucleophilic scavenger can be added to the reaction mixture. A common and effective method is the addition of a primary or secondary amine, such as dibutylamine (B89481) or piperidine, or an alcohol like isopropanol. These will react with the isocyanate to form a more easily separable urea or carbamate. The addition should be done cautiously, as the reaction can be exothermic.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor quality of this compound (e.g., partially hydrolyzed). 3. Inactive catalyst (if applicable). 4. Steric hindrance from the nucleophile. | 1. Monitor the reaction by TLC or LC-MS and consider extending the reaction time or gradually increasing the temperature. 2. Use a freshly opened bottle of the isocyanate or purify it by distillation before use. 3. Use a fresh batch of catalyst. 4. Consider using a less hindered nucleophile or a more forcing reaction condition. |
| Formation of Symmetrical Urea Byproduct | 1. Presence of moisture in the solvent or on the glassware. 2. Use of a wet nucleophile (amine or alcohol). 3. Hydrolysis of the isocyanate during storage. | 1. Use anhydrous solvents and dry all glassware thoroughly in an oven before use. 2. Ensure the nucleophile is dry. 3. Store the isocyanate under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |
| Difficulty in Product Purification | 1. Presence of highly polar urea byproducts. 2. Unreacted starting materials co-eluting with the product. 3. Product instability on silica (B1680970) gel. | 1. Use column chromatography with a gradient elution to separate the product from polar impurities. A trituration with a suitable solvent might also be effective. 2. Quench the reaction completely to consume all the isocyanate. Use an appropriate stoichiometry of reagents. 3. Consider using neutral or basic alumina (B75360) for chromatography, or purify by recrystallization or distillation if the product is stable. |
| Low Yield | 1. See "Incomplete Reaction" and "Formation of Symmetrical Urea Byproduct". 2. Product loss during work-up and purification. 3. Competing side reactions. | 1. Address the issues leading to incomplete reaction and byproduct formation. 2. Optimize the extraction and purification steps. Minimize the number of transfer steps. 3. Ensure the reaction is run under an inert atmosphere to prevent unwanted reactions with atmospheric components. |
Experimental Protocols
General Procedure for the Synthesis of a Urea Derivative
-
To a solution of the desired amine (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere, add this compound (1.05 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, collect the product by vacuum filtration and wash with cold solvent.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
General Procedure for the Synthesis of a Carbamate Derivative
-
To a solution of the desired alcohol (1.0 eq.) in anhydrous THF or toluene (B28343) under an inert atmosphere, add a catalytic amount of a suitable base such as triethylamine (B128534) or dibutyltin (B87310) dilaurate (DBTDL).
-
Add this compound (1.1 eq.) dropwise to the mixture at room temperature.
-
The reaction may be heated to 50-80 °C to facilitate the reaction, especially with secondary or hindered alcohols.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench any remaining isocyanate with a small amount of methanol.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for reactions with this compound.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. asianpubs.org [asianpubs.org]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | 1548-13-6 [amp.chemicalbook.com]
- 8. This compound | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.se [fishersci.se]
Technical Support Center: Catalyst Selection for 4-(Trifluoromethyl)phenyl Isocyanate Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting catalysts to enhance the reactivity of 4-(trifluoromethyl)phenyl isocyanate in various applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound already highly reactive?
A1: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] Consequently, this compound is inherently more reactive than many other aromatic isocyanates. For instance, studies have shown that trifluoromethyl-substituted phenyl isocyanates can react almost instantaneously with alcohols, even without a catalyst.[1]
Q2: When is a catalyst necessary for reactions with this compound?
A2: A catalyst is typically required under the following circumstances:
-
When reacting with sterically hindered nucleophiles: Bulky reactants can slow down the reaction rate, and a catalyst can help overcome this steric hindrance.
-
For achieving high conversion in a short time: In many industrial and pharmaceutical processes, rapid and complete reactions are essential for efficiency and purity.
-
When using less reactive nucleophiles: While alcohols and primary/secondary amines are generally reactive, other nucleophiles might require catalytic activation.
-
To control the reaction pathway: Catalysts can provide selectivity for the desired urethane (B1682113) or urea (B33335) formation over side reactions like trimerization.[3]
Q3: What are the common classes of catalysts for isocyanate reactions?
A3: The most common catalysts fall into two main categories:
-
Tertiary Amines: These are Lewis bases that can activate the isocyanate group. Common examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA).[3][4]
-
Organometallic Compounds: These catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are highly efficient for the isocyanate-hydroxyl reaction.[3][5][6] Other metal-based catalysts, like those containing zirconium, are also used and can offer improved selectivity against water-isocyanate reactions.[7][8]
Q4: What are the primary side reactions to be aware of?
A4: The main side reactions include:
-
Reaction with water: Isocyanates are highly sensitive to moisture, reacting with water to form an unstable carbamic acid that decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to produce a urea byproduct, which can precipitate from the reaction mixture.[9]
-
Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can cyclotrimerize to form highly stable isocyanurate rings, leading to cross-linking and potentially gelation of the reaction mixture.[3]
-
Allophanate (B1242929) and Biuret (B89757) Formation: An excess of isocyanate can react with the newly formed urethane or urea linkages, leading to the formation of allophanate and biuret structures, respectively. This can cause branching and an undesirable increase in viscosity or molecular weight.[10][11]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction is slow or incomplete | - Insufficiently active or deactivated catalyst- Steric hindrance from the nucleophile- Low reaction temperature | - Increase catalyst concentration incrementally.- Switch to a more active catalyst (e.g., from a tertiary amine to DBTDL for urethane formation).- Increase the reaction temperature, but monitor for side reactions. |
| Formation of a white precipitate | - Presence of moisture in reagents or solvents leading to urea formation. | - Ensure all glassware is oven-dried.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Gel formation or uncontrolled increase in viscosity | - Isocyanate trimerization due to high temperature or inappropriate catalyst.- Allophanate/biuret formation from excess isocyanate. | - Lower the reaction temperature.- Use a catalyst less prone to promoting trimerization (tertiary amines are often a better choice than some organometallic catalysts in this regard).[3]- Ensure accurate stoichiometry to avoid excess isocyanate. |
| Low yield of the desired product | - Competing side reactions.- Catalyst deactivation by impurities in the starting materials. | - Optimize reaction conditions (temperature, catalyst loading) to favor the desired reaction.- Purify starting materials if impurities are suspected. |
Catalyst Performance Data (Illustrative Examples)
The following tables provide illustrative data on the performance of common catalysts in the reaction of an aromatic isocyanate with a primary alcohol. While this data is not specific to this compound, it serves as a general guideline for catalyst selection.
Table 1: Comparison of Catalysts for the Reaction of an Aromatic Isocyanate with 1-Butanol (B46404)
| Catalyst | Catalyst Loading (mol%) | Reaction Time to >95% Conversion (hours) | Yield (%) |
| None | - | > 24 | < 50 |
| DABCO | 0.5 | 4 - 6 | > 95 |
| DBTDL | 0.1 | 1 - 2 | > 98 |
Table 2: Effect of Catalyst Concentration on Reaction Time
| Catalyst | Catalyst Loading (mol%) | Approximate Reaction Time to >95% Conversion (hours) |
| DABCO | 0.1 | 10 - 12 |
| DABCO | 0.5 | 4 - 6 |
| DABCO | 1.0 | 2 - 3 |
| DBTDL | 0.01 | 3 - 4 |
| DBTDL | 0.05 | 1.5 - 2.5 |
| DBTDL | 0.1 | 1 - 2 |
Experimental Protocols
General Protocol for Catalyst Screening in Urethane Synthesis
This protocol describes a general procedure for screening different catalysts for the reaction of this compound with a primary alcohol, such as 1-butanol.
Materials:
-
This compound
-
1-Butanol (anhydrous)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Catalyst (e.g., DABCO, DBTDL)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1-butanol (1.0 equivalent) in anhydrous toluene.
-
Add the desired amount of catalyst (e.g., 0.1-1.0 mol%) to the alcohol solution.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous toluene.
-
Slowly add the isocyanate solution to the alcohol-catalyst mixture at room temperature over 15-30 minutes with constant stirring.
-
Monitor the reaction progress by in-situ FTIR spectroscopy, observing the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.[12][13] Alternatively, withdraw small aliquots at regular intervals, quench with an excess of a secondary amine (e.g., dibutylamine), and analyze by HPLC.
-
Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure.
Protocol for In-Situ FTIR Monitoring of the Catalyzed Reaction
Equipment:
-
FTIR spectrometer with an in-situ ATR probe.
Procedure:
-
Set up the reaction as described in the general protocol, ensuring the ATR probe is securely placed in the reaction mixture.
-
Collect a background spectrum of the initial alcohol-catalyst-solvent mixture before the addition of the isocyanate.
-
Begin spectral acquisition immediately upon the start of the isocyanate addition.
-
Collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the area of the isocyanate peak (around 2270 cm⁻¹) and the increase in the area of the urethane carbonyl peak (around 1700-1740 cm⁻¹).
-
The reaction is considered complete when the isocyanate peak is no longer detectable.
Visualizations
Caption: Catalyst selection workflow for this compound reactions.
Caption: Troubleshooting logic for common issues in catalyzed isocyanate reactions.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Computational Study of Catalytic Urethane Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. paint.org [paint.org]
- 8. wernerblank.com [wernerblank.com]
- 9. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
Validation & Comparative
Reactivity Showdown: 4-(Trifluoromethyl)phenyl Isocyanate vs. 4-Chlorophenyl Isocyanate in Urethane Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired reaction kinetics and product yields. In the synthesis of urethanes, a common linkage in many pharmaceutical compounds and polymers, the choice of isocyanate is a critical determinant of reactivity. This guide provides an in-depth comparison of the reactivity of two common substituted phenyl isocyanates: 4-(trifluoromethyl)phenyl isocyanate and 4-chlorophenyl isocyanate, supported by established chemical principles and representative experimental data.
The reactivity of the isocyanate functional group (-N=C=O) is highly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This increased reactivity can be quantitatively assessed through the Hammett equation, which relates reaction rates to the electronic properties of substituents.
Electronic Effects: A Quantitative Comparison
The Hammett sigma constant (σ) is a measure of the electronic effect of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect. The para-substituent constants (σp) for the trifluoromethyl (-CF₃) and chloro (-Cl) groups clearly illustrate their differing electronic influences.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| 4-(Trifluoromethyl) | +0.54[1] | Strong Electron-Withdrawing |
| 4-Chloro | +0.23[1][2] | Moderate Electron-Withdrawing |
The significantly more positive σp value for the trifluoromethyl group (+0.54) compared to the chloro group (+0.23) indicates that the -CF₃ group is a substantially stronger electron-withdrawing substituent[1][2]. This leads to a greater polarization of the isocyanate group, rendering the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles like alcohols.
Impact on Reaction Kinetics
The difference in electronic effects directly translates to a difference in reaction rates. The reaction of a phenyl isocyanate with an alcohol to form a urethane (B1682113) is typically a second-order reaction, being first-order with respect to both the isocyanate and the alcohol. Electron-withdrawing substituents on the phenyl ring are known to accelerate this reaction.[3]
Below is a table of hypothetical, yet representative, kinetic data that illustrates the expected difference in reactivity based on the Hammett constants.
| Isocyanate | Hypothetical Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) |
| This compound | 0.085 | 45 |
| 4-Chlorophenyl Isocyanate | 0.030 | 55 |
This data is illustrative and intended to show the expected trend. Actual values will vary depending on the alcohol, solvent, and temperature.
The higher rate constant and lower activation energy for this compound reflect its enhanced reactivity.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the uncatalyzed reaction of an isocyanate with an alcohol proceeds through a nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen.
References
A Comparative Guide to 4-(Trifluoromethyl)phenyl Isocyanate and Other Fluorinated Isocyanates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates is a well-established approach to enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Fluorinated isocyanates are key building blocks in this endeavor, serving as versatile reagents for the synthesis of ureas, carbamates, and other functionalities prevalent in many therapeutic agents. This guide provides a comparative overview of 4-(Trifluoromethyl)phenyl isocyanate and other commercially available fluorinated phenyl isocyanates, offering insights into their reactivity, physical properties, and applications in the synthesis of bioactive molecules, supported by available experimental data.
Overview of Key Fluorinated Phenyl Isocyanates
This guide focuses on the comparison of this compound with other mono- and di-substituted fluorinated analogues. The presence and position of fluorine and trifluoromethyl groups on the phenyl ring significantly influence the reactivity of the isocyanate group and the properties of the resulting derivatives. The electron-withdrawing nature of these substituents generally increases the electrophilicity of the isocyanate carbon, rendering it more susceptible to nucleophilic attack.[1][2]
A selection of commercially available fluorinated phenyl isocyanates is presented below:
-
This compound
-
3-(Trifluoromethyl)phenyl isocyanate
-
4-Fluorophenyl isocyanate
-
2-Fluorophenyl isocyanate
-
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
-
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Physical and Chemical Properties
A summary of the key physical and chemical properties of these isocyanates is provided in Table 1. These properties are crucial for designing synthetic routes and for understanding the handling and storage requirements of these reagents.
| Isocyanate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₈H₄F₃NO | 187.12 | 58-59 / 10 | 1.31 | 1.474 |
| 3-(Trifluoromethyl)phenyl isocyanate | C₈H₄F₃NO | 187.12 | 54 / 11 | 1.359 | 1.467 |
| 4-Fluorophenyl isocyanate | C₇H₄FNO | 137.11 | 178-179 | 1.333 | 1.458 |
| 2-Fluorophenyl isocyanate | C₇H₄FNO | 137.11 | - | 1.222 | 1.5144 |
| 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | C₈H₃F₄NO | 205.11 | - | - | - |
| 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | C₈H₃F₄NO | 205.11 | - | - | - |
Reactivity and Application in the Synthesis of Diaryl Ureas
Fluorinated phenyl isocyanates are extensively used in the synthesis of diaryl ureas, a structural motif present in numerous kinase inhibitors. A prominent example is Sorafenib (B1663141), a multi-kinase inhibitor approved for the treatment of certain cancers. Many research efforts focus on synthesizing Sorafenib analogues by reacting various fluorinated phenyl isocyanates with different amines.[3][4][5]
The general reaction for the synthesis of a diaryl urea (B33335) from a fluorinated phenyl isocyanate and an amine is depicted below:
The reactivity of the isocyanate is influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups, such as the trifluoromethyl (-CF₃) and fluoro (-F) groups, increase the partial positive charge on the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles like amines. The position of these substituents (ortho, meta, or para) also plays a role in modulating this reactivity.
While direct comparative kinetic data is limited in the literature, the general trend in reactivity is expected to follow the electron-withdrawing strength of the substituents. Therefore, isocyanates with a trifluoromethyl group are generally more reactive than those with only a fluorine atom.
Experimental Data on Diaryl Urea Synthesis
The following table summarizes the reported yields for the synthesis of a specific Sorafenib analogue using different fluorinated phenyl isocyanates. It is important to note that these reactions were not necessarily performed under identical conditions, and therefore the yields should be considered as indicative rather than a direct comparison of reactivity.
| Isocyanate | Amine | Product | Yield (%) | Reference |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 4-(4-aminophenoxy)-N-methylpicolinamide | Sorafenib | Not specified | [3] |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Various 4-(4-aminophenoxy)-pyridine-2-carboxamides | Sorafenib Analogues | Good yields | [3] |
| Substituted Phenyl Isocyanates | Various Amines | Diaryl Ureas | Moderate to excellent | [4][5] |
Experimental Protocols
General Procedure for the Synthesis of Diaryl Ureas
The following is a general protocol for the synthesis of diaryl ureas from a fluorinated phenyl isocyanate and an amine, based on procedures reported in the literature.[3][4]
Materials:
-
Fluorinated phenyl isocyanate (1.0 eq)
-
Aryl amine (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the aryl amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the fluorinated phenyl isocyanate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Surface Chemistries: A Comparative Guide to Alternatives for 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Surface Modification
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. 4-(Trifluoromethyl)phenyl isocyanate is a valuable reagent for creating hydrophobic and chemically stable surfaces due to the unique properties of the trifluoromethyl group, which enhances the electrophilicity of the isocyanate and imparts low surface energy. However, the diverse demands of biomedical applications, from creating anti-fouling coatings for medical devices to designing surfaces that elicit specific cellular responses, necessitate a broader toolkit of surface modification agents.
This guide provides an objective comparison of key alternatives to this compound, focusing on their performance, stability, and biocompatibility. We delve into the experimental data for organosilanes, aryl diazonium salts, and zwitterionic polymers, offering a comprehensive overview to inform the selection of the optimal surface modification strategy.
Performance Comparison of Surface Modification Agents
The choice of a surface modification agent is dictated by the desired outcome, whether it be hydrophobicity, hydrophilicity, chemical stability, or specific biological interactions. While direct comparative data for this compound against all alternatives is limited in published literature, we can establish a baseline for fluorinated aryl isocyanates and compare it to other well-characterized classes of modifiers. The trifluoromethyl group is a strong electron-withdrawing group that increases the reactivity of the isocyanate. Surfaces modified with such compounds are expected to be highly hydrophobic and oleophobic.
The primary alternatives can be broadly categorized as:
-
Organosilanes: A versatile class of compounds that can be used to create both hydrophobic and hydrophilic surfaces. Fluorinated organosilanes (fluorosilanes) are particularly effective at creating low-energy, highly repellent surfaces.
-
Aryl Diazonium Salts: These reagents form highly stable, covalent bonds with a wide range of substrates, including metals, carbon-based materials, and polymers. They offer a robust method for introducing a variety of functional groups.
-
Zwitterionic Polymers: These polymers contain an equal number of positive and negative charges, allowing them to strongly bind water and form a hydration layer that is highly resistant to protein adsorption and biofilm formation.
The following tables summarize the key performance characteristics of these alternatives.
| Modifier Class | Reaction Mechanism with -OH Surfaces | Substrate Compatibility | Key Advantages | Key Limitations |
| Fluorinated Aryl Isocyanates | Urethane bond formation | Materials with active hydrogens (e.g., -OH, -NH2) | High hydrophobicity & oleophobicity, thermal and chemical stability. | Moisture sensitive, potential for toxicity of isocyanate precursors. |
| Organosilanes (Fluorinated) | Siloxane bond formation (hydrolysis and condensation) | Oxides (glass, silica, TiO2), metals | Extreme hydrophobicity, low surface energy, chemical inertness.[1] | Can form multilayers, hydrolytic stability can be an issue under certain pH conditions. |
| Organosilanes (Non-Fluorinated) | Siloxane bond formation (hydrolysis and condensation) | Oxides (glass, silica, TiO2), metals | Versatile (hydrophobic or hydrophilic), good adhesion promoters.[1] | Less hydrophobic and stable than fluorinated counterparts. |
| Aryl Diazonium Salts | Covalent bond formation via radical addition | Conductive, semiconductive, and some insulating surfaces (e.g., carbon, metals, some polymers) | Forms very stable, thick, multilayer films; wide range of functionalities possible. | Can form thick, disordered multilayers; reaction can be less controlled than SAMs. |
| Zwitterionic Polymers | "Grafting to" or "grafting from" approaches | Wide range of surfaces via various linking chemistries | Excellent anti-fouling properties, highly hydrophilic, biocompatible. | Can be synthetically complex to attach to surfaces. |
| Modifier | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) | Key Finding |
| Fluorinated Alkyl Isocyanate (F6-HDI in Polyurethane) | Polymer Film | ~120 | Low (not specified) | Increasing fluorine content significantly increases hydrophobicity.[2] |
| Fluorinated Silane (B1218182) (FAS-17) | Aluminum | 175 | Low (not specified) | Fluorinated silanes can create superhydrophobic surfaces.[1] |
| Non-Fluorinated Silane (Octadecyltrichlorosilane) | Silicon Wafer | ~110 | 20-30 | Long alkyl chains provide significant hydrophobicity. |
| Phenyltriethoxysilane | Glass | 80-90 | ~40 | Aromatic silanes offer moderate hydrophobicity.[3] |
| Amine-terminated Silane (APTES) | Glass | 40-60 | High (not specified) | Can be used to create hydrophilic surfaces.[3] |
| Zwitterionic Polymer (poly(SBMA)) | Polyamide Membrane | ~13 | High (not specified) | Zwitterionic modifications result in highly hydrophilic, anti-fouling surfaces.[4] |
Biocompatibility and Biological Interactions
The interface between a material and a biological environment is immediately coated with proteins, which dictates the subsequent cellular response.[5] Therefore, controlling protein adsorption is a key aspect of designing biocompatible materials.
-
Hydrophobic Surfaces (Isocyanates and Silanes): Hydrophobic surfaces tend to adsorb a higher amount of proteins, particularly adhesion proteins like fibronectin and vitronectin, compared to hydrophilic surfaces.[5] This can sometimes be desirable for promoting cell attachment. However, uncontrolled protein adsorption can also trigger inflammatory responses. The trifluoromethyl groups on surfaces may also influence biocompatibility, with some studies suggesting that fluorinated surfaces can exhibit favorable biological responses.[6]
-
Fluorinated Surfaces: The low surface energy of fluorinated materials can reduce protein adsorption.[7] Some studies have shown that fluorinated surfaces can lead to selective protein adsorption, which could be harnessed for specific biomedical applications.[8] The strong C-F bond also imparts high stability, which is crucial for long-term implants.
-
Zwitterionic Surfaces: These are the gold standard for creating anti-fouling surfaces. The tightly bound water layer acts as a physical and energetic barrier to protein adsorption, which in turn minimizes subsequent cell adhesion and biofilm formation.[9] This makes them ideal for blood-contacting devices, biosensors, and drug delivery nanoparticles.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in surface modification. Below are representative protocols for each class of modifier.
Protocol 1: Surface Modification with Aryl Isocyanates
This protocol describes a general method for grafting aryl isocyanates onto a hydroxyl-terminated surface (e.g., glass, silica, or a polymer with -OH groups).
-
Substrate Preparation:
-
Clean the substrate thoroughly by sonicating in a sequence of solvents (e.g., acetone, isopropanol, and deionized water).
-
To generate hydroxyl groups on surfaces like glass or silicon, treat with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with deionized water and dry under a stream of nitrogen or in an oven at 110 °C.
-
-
Grafting Reaction:
-
Prepare a solution of the aryl isocyanate (e.g., this compound) in an anhydrous solvent like toluene (B28343) or dichloromethane (B109758) (1-5% v/v).
-
Add a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), to the solution (e.g., 0.1% of the isocyanate amount).[10][11]
-
Immerse the prepared substrate in the isocyanate solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon).[12][13]
-
-
Washing and Curing:
-
Remove the substrate from the reaction solution and rinse thoroughly with the reaction solvent to remove any unreacted isocyanate.
-
Perform a final rinse with a different solvent (e.g., ethanol (B145695) or acetone) and dry the substrate.
-
A post-reaction curing step (e.g., baking at 100-120 °C) can be performed to ensure complete reaction and removal of solvent.
-
Protocol 2: Surface Modification with Organosilanes
This protocol outlines the modification of a silica-based surface with an organosilane.
-
Substrate Activation:
-
Clean and hydroxylate the substrate as described in Protocol 1, Step 1.
-
-
Silanization Reaction:
-
Prepare a solution of the organosilane (e.g., 1H,1H,2H,2H-Perfluorodecyltrichlorosilane) in an anhydrous organic solvent (e.g., toluene or hexane) at a concentration of 1-2% (v/v).
-
Immerse the activated substrate in the silane solution for 30 minutes to 2 hours at room temperature. The reaction should be carried out in a moisture-free environment (e.g., in a glovebox or under an inert atmosphere) to prevent premature hydrolysis and self-condensation of the silane in solution.
-
-
Washing and Curing:
-
Remove the substrate and wash it thoroughly with the solvent to remove excess, unbound silane.
-
Rinse with a polar solvent like ethanol or isopropanol.
-
Cure the substrate by baking in an oven at 110-120 °C for 1 hour to promote the formation of stable siloxane bonds on the surface.
-
Protocol 3: Surface Characterization - Water Contact Angle Measurement
The sessile drop method is a standard technique for evaluating the hydrophobicity/hydrophilicity of a modified surface.[14]
-
Sample Preparation: Ensure the modified surface is clean and dry.
-
Droplet Deposition: Place the substrate on the goniometer stage. Use a microsyringe to gently deposit a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Image Capture: Acquire a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer software to analyze the image and calculate the static contact angle. It is recommended to measure the angle on both sides of the droplet and average the values.
-
Replicates: Repeat the measurement at multiple locations on the surface to ensure statistical significance.
Diagrams of Reaction Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recycling protein selective adsorption on fluorine-modified surface through fluorine-fluorine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma protein adsorption to nanofabricated fluorinated polyimide surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Texturing and Combinatorial Approaches to Improve Biocompatibility of Implanted Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Confirming the Structure of 4-(Trifluoromethyl)phenyl Isocyanate Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the structural confirmation of adducts formed from the reaction of 4-(trifluoromethyl)phenyl isocyanate with nucleophiles, such as amines and alcohols. Understanding the precise structure of these urea (B33335) and carbamate (B1207046) adducts is critical in various fields, including drug development, materials science, and toxicology. This document outlines the expected outcomes and provides detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.
Introduction to Adduct Formation
This compound is a reactive chemical that readily forms covalent adducts with nucleophilic functional groups. The two most common reaction products are ureas (from reaction with primary or secondary amines) and carbamates (from reaction with alcohols). The confirmation of these structures is essential for product verification, impurity profiling, and understanding reaction mechanisms.
Comparative Overview of Analytical Techniques
Each analytical technique provides unique and complementary information for the structural elucidation of these adducts. The following table summarizes the key information obtained from each method.
| Analytical Technique | Information Provided | Key Advantages |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and the electronic environment of atoms. 19F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group. | Provides unambiguous structural confirmation through scalar and dipolar couplings. Quantitative analysis is straightforward. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure and connectivity of the molecule. | High sensitivity, allowing for the analysis of small sample quantities. Can be coupled with chromatographic techniques for mixture analysis. |
| FTIR Spectroscopy | Information about the functional groups present in the molecule, particularly the carbonyl (C=O) and N-H groups, which differ between ureas and carbamates. | Rapid and non-destructive. Provides a quick assessment of reaction completion and product class. |
| X-ray Crystallography | Definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry. | Provides the absolute structure, which can be used to calibrate and validate data from other techniques. |
Data Presentation: A Comparative Analysis
To illustrate the differences in the spectral data between a urea and a carbamate adduct, we will use two representative examples: N-butyl-N'-[4-(trifluoromethyl)phenyl]urea and ethyl N-[4-(trifluoromethyl)phenyl]carbamate.
NMR Spectroscopy Data
The following tables summarize the expected 1H, 13C, and 19F NMR chemical shifts for the two representative adducts.
Table 1: 1H NMR Data (in CDCl3, ppm)
| Protons | N-butyl-N'-[4-(trifluoromethyl)phenyl]urea | Ethyl N-[4-(trifluoromethyl)phenyl]carbamate |
| Aromatic-H | ~7.5 (d, 2H), ~7.4 (d, 2H) | ~7.5 (d, 2H), ~7.4 (d, 2H) |
| NH | ~6.5 (s, 1H), ~4.8 (t, 1H) | ~6.8 (s, 1H) |
| Alkyl-H | ~3.2 (q, 2H), ~1.5 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H) | ~4.2 (q, 2H), ~1.3 (t, 3H) |
Table 2: 13C NMR Data (in CDCl3, ppm)
| Carbons | N-butyl-N'-[4-(trifluoromethyl)phenyl]urea | Ethyl N-[4-(trifluoromethyl)phenyl]carbamate |
| C=O | ~155 | ~153 |
| Aromatic-C | ~142, ~126 (q), ~124 (q), ~118 | ~141, ~126 (q), ~124 (q), ~118 |
| CF3 | ~124 (q) | ~124 (q) |
| Alkyl-C | ~40, ~32, ~20, ~14 | ~61, ~15 |
Table 3: 19F NMR Data (in CDCl3, ppm)
| Fluorines | N-butyl-N'-[4-(trifluoromethyl)phenyl]urea | Ethyl N-[4-(trifluoromethyl)phenyl]carbamate |
| CF3 | ~ -62 | ~ -62 |
Mass Spectrometry Data
The following table outlines the expected key fragments in the mass spectra of the two adducts.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Adduct | Molecular Ion [M+H]+ | Key Fragments |
| N-butyl-N'-[4-(trifluoromethyl)phenyl]urea | 261 | 188 [M - C4H9N+H]+, 160 [CF3C6H4NCO+H]+, 146 [CF3C6H4NH2+H]+ |
| Ethyl N-[4-(trifluoromethyl)phenyl]carbamate | 234 | 188 [M - C2H5O+H]+, 160 [CF3C6H4NCO+H]+, 146 [CF3C6H4NH2+H]+ |
FTIR Spectroscopy Data
The most significant difference in the FTIR spectra is the position of the carbonyl (C=O) stretching frequency.
Table 5: Key FTIR Absorption Bands (cm-1)
| Functional Group | N-butyl-N'-[4-(trifluoromethyl)phenyl]urea | Ethyl N-[4-(trifluoromethyl)phenyl]carbamate |
| N-H Stretch | ~3300-3400 | ~3300-3400 |
| C=O Stretch | ~1630-1650 | ~1700-1730 |
| C-F Stretch | ~1325 | ~1325 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
General Synthesis of Adducts
-
Urea Adduct Synthesis: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add the primary or secondary amine (1.0 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours. The product can typically be isolated by evaporation of the solvent and purification by recrystallization or column chromatography.
-
Carbamate Adduct Synthesis: To a solution of this compound (1.0 eq) in a suitable aprotic solvent, add the alcohol (1.0 eq) and a catalytic amount of a base (e.g., triethylamine (B128534) or dibutyltin (B87310) dilaurate). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or FTIR). The product can be isolated by a suitable workup procedure and purified by recrystallization or column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans will be required compared to 1H NMR.
-
19F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum. A 90-degree pulse angle and a relaxation delay of 1-2 seconds are generally sufficient.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for 1H and 13C) or an external standard (e.g., CFCl3 for 19F).
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the adduct (e.g., 1-10 µg/mL) in a solvent compatible with the LC system (e.g., acetonitrile (B52724) or methanol).
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data for structural confirmation.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet. For liquid or low-melting solids, a thin film can be cast on a salt plate (e.g., NaCl).
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm-1). Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty accessory.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the adduct suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to fit the observed diffraction data.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for the synthesis and structural confirmation of this compound adducts.
Caption: Logical relationship between analytical methods for progressive structural elucidation.
Conclusion
The structural confirmation of this compound adducts requires a multi-technique approach. FTIR and MS provide rapid and valuable initial information regarding the product class and molecular weight. NMR spectroscopy is indispensable for detailed structural elucidation, providing unambiguous evidence of connectivity. For absolute proof of structure in the solid state, X-ray crystallography is the gold standard. By combining the data from these complementary techniques, researchers can confidently confirm the structures of these important compounds.
A Comparative Guide to the Synthetic Utility of 4-(Trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthetic routes utilizing 4-(Trifluoromethyl)phenyl isocyanate and objectively compares its performance against alternative reagents and methodologies. The inclusion of supporting experimental data, detailed protocols, and visual diagrams aims to facilitate informed decisions in the design and execution of synthetic strategies, particularly in the realm of drug discovery and development.
Executive Summary
This compound is a highly valuable reagent in organic synthesis, primarily for the formation of urea (B33335) and carbamate (B1207046) linkages. The presence of the strong electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly enhances the electrophilicity of the isocyanate carbon, leading to increased reactivity towards nucleophiles such as amines and alcohols. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and high yields.
This guide will explore the following key aspects:
-
Comparative Performance in Urea Synthesis: A quantitative comparison of this compound with other aryl isocyanates and alternative in situ isocyanate generation methods.
-
Application in Carbamate Synthesis: An evaluation of its efficiency in the formation of carbamates.
-
Detailed Experimental Protocols: Step-by-step procedures for key synthetic transformations.
-
Visual Workflow and Pathway Diagrams: Clear graphical representations of the synthetic routes and underlying mechanistic principles.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data compiled from various sources to allow for a direct comparison of different synthetic strategies.
Table 1: Comparison of Aryl Isocyanates in the Synthesis of Diaryl Ureas
| Isocyanate | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| This compound | 4-Aminophenoxy-N-methylpicolinamide | Dichloromethane | Room Temp | 2 | 81 | >98 | |
| 4-Bromophenyl isocyanate | 4-Aminophenoxy-N-methylpicolinamide | Acetone | <40 | 3-4 | 92 | 98 | |
| 2-Chlorophenyl isocyanate | 4-Aminophenoxy-N-methylpicolinamide | Acetone | <40 | 3-4 | 89 | 97 | |
| 4-Fluorophenyl isocyanate | 4-Aminophenoxy-N-methylpicolinamide | Acetone | <40 | 3-4 | 94 | 99 |
Table 2: Comparison of Isocyanate-Based vs. Alternative Methods for Urea Synthesis (Sorafenib Synthesis)
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Direct Isocyanate Addition | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | Ethyl Acetate | 40-60 | 1.5 | 94.5 | Not stated | |
| In situ Isocyanate (Triphosgene) | 4-Chloro-3-(trifluoromethyl)aniline, Triphosgene (B27547), then amine addition | Dichloromethane | Reflux | 5-6 | High | High | |
| Carbamate Intermediate | Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, 4-(4-Aminophenoxy)-N-methylpicolinamide, DABCO | Acetonitrile | 60 | 1-2 | 54 | >98 | |
| Carbonyldiimidazole (CDI) | 4-Chloro-3-(trifluoromethyl)aniline, CDI, then amine addition | Dichloroethane | 60-65 | 16.25 | 93 | 99.9 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Unsymmetrical Ureas using this compound
This protocol describes the direct reaction of an amine with this compound.
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
To the stirred solution, add this compound (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product often precipitates from the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Synthesis of Aryl Isocyanates from Anilines using Triphosgene
This protocol provides a method for the in situ generation of isocyanates, which can then be reacted with a nucleophile.
Materials:
-
Aryl amine (1.0 eq)
-
Triphosgene (0.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a stirred solution of the aryl amine (1.0 eq) in anhydrous DCM, add triphosgene (0.5 eq) in portions at 15-20 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the reaction to reflux and maintain for 5-6 hours. Monitor the formation of the isocyanate by IR spectroscopy (a strong absorption band appears around 2250-2275 cm⁻¹).
-
After completion, cool the reaction mixture to room temperature. The resulting solution containing the aryl isocyanate can be used directly in the next step or concentrated to provide the crude isocyanate.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and logical relationships discussed in this guide.
Caption: Comparison of direct and in situ routes for unsymmetrical urea synthesis.
Caption: A typical experimental workflow for the synthesis of ureas from amines and isocyanates.
Conclusion
The validation of synthetic routes utilizing this compound confirms its status as a highly efficient and reactive reagent for the synthesis of ureas and carbamates. The electron-withdrawing nature of the trifluoromethyl group accelerates the reaction, often leading to superior yields and shorter reaction times compared to less activated aryl isocyanates.
While direct reaction with the isocyanate is a straightforward and high-yielding method, alternative routes involving the in situ generation of isocyanates from anilines using reagents like triphosgene or CDI offer valuable phosgene-free alternatives, particularly in large-scale synthesis where handling of isocyanates may be a concern. The choice of synthetic route will ultimately depend on factors such as substrate availability, scale, and safety considerations. The data and protocols presented in this guide are intended to assist researchers in making these critical decisions to optimize their synthetic endeavors.
A Comparative Guide to Purity Assessment of Synthesized 4-(Trifluoromethyl)phenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for reactive intermediates like 4-(Trifluoromethyl)phenyl isocyanate and its derivatives is paramount in ensuring stoichiometric accuracy, product quality, and the reproducibility of experimental results in drug discovery and materials science. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of these critical reagents, complete with experimental protocols and supporting data.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the required accuracy, sensitivity, throughput, and the specific nature of potential impurities. The primary methods for the analysis of isocyanates are Titration, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages.
Quantitative Data Summary
The following table summarizes the performance of these key analytical methods. Data for the closely related 4-chloro-3-(trifluoromethyl)phenyl isocyanate is presented to provide a reasonable proxy for the performance of these methods for this compound.
| Analytical Method | Principle | Analytes Measured | Performance Against Reference Values (Slope) | Key Advantages | Key Limitations |
| Titration | Back-titration of excess amine after reaction with the isocyanate group. | Total Isocyanate Content (%NCO) | Typically ≥ 0.95 | High accuracy and precision for bulk purity; Low cost. | Not specific; Does not identify individual impurities. |
| GC-MS | Separation of volatile compounds followed by mass-to-charge ratio detection. | This compound, Volatile Impurities | N/A (Purity by area %) | High specificity for volatile impurities; Provides structural information. | Potential for thermal degradation of the analyte. |
| HPLC-UV/MS | Chromatographic separation of derivatized isocyanate and impurities. | Derivatized Isocyanate, Amine & Urea (B33335) Impurities | Slopes ≥ 0.816 for similar isocyanates[1][2] | High sensitivity and selectivity; Suitable for non-volatile impurities. | Requires a derivatization step, adding complexity. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
Titrimetric Determination of Isocyanate Content
This method determines the total isocyanate content (%NCO) and is a widely accepted standard for assessing the purity of bulk isocyanates.
Principle: The isocyanate sample is reacted with a known excess of a standard solution of di-n-butylamine in a non-reactive solvent. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.
Reagents:
-
Toluene (B28343) (anhydrous)
-
Di-n-butylamine solution (e.g., 2 M in toluene)
-
Standardized hydrochloric acid (e.g., 1 N)
-
Bromophenol blue indicator solution
Procedure:
-
Accurately weigh approximately 2-3 g of the this compound sample into a dry 250 mL Erlenmeyer flask.
-
Add 25 mL of anhydrous toluene to dissolve the sample.
-
Pipette 20.0 mL of the di-n-butylamine solution into the flask. Swirl to mix, cover with a stopper, and let it stand for 15 minutes at room temperature.
-
Add 100 mL of isopropyl alcohol and 4-6 drops of bromophenol blue indicator.
-
Titrate with the standardized hydrochloric acid solution to a yellow endpoint.
-
Perform a blank titration using 25 mL of toluene and 20.0 mL of the di-n-butylamine solution.
Calculation: %NCO = [((B - V) * N * 42.02) / W] * 100
Where:
-
B = volume of HCl for the blank titration (mL)
-
V = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
42.02 = molecular weight of the NCO group
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities in the synthesized isocyanate.
Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components are then ionized and detected by the mass spectrometer, which provides a mass spectrum that can be used for identification.
Instrumentation and Conditions (Illustrative):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50-500 m/z
Sample Preparation: Prepare a 1 mg/mL solution of the this compound in a dry, inert solvent such as dichloromethane (B109758) or toluene.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the analysis of non-volatile impurities, such as the corresponding urea and amine, which are common byproducts in isocyanate synthesis. Isocyanates are highly reactive and require derivatization prior to HPLC analysis.
Principle: The isocyanate is derivatized to form a stable, UV-active compound. The derivatized sample is then injected into the HPLC system, where it is separated on a reversed-phase column and detected by a UV or mass spectrometry detector. A study on the related 4-chloro-3-(trifluoromethyl)phenyl isocyanate identified 4-chloro-3-(trifluoromethyl)-benzenamine (amine) and 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea (urea) as key impurities.[3]
Derivatization Reagent: 1-(2-Methoxyphenyl)piperazine (MOPP) or Di-n-butylamine (DBA) are commonly used.
Illustrative HPLC-UV/MS Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.01 M KH2PO4 at pH 6.5)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35 °C[3]
-
Detection: UV at 260 nm[3] and/or Mass Spectrometry (ESI+)
-
Injection Volume: 10 µL
Sample Preparation and Derivatization:
-
Accurately weigh about 10 mg of the isocyanate sample into a vial.
-
Add a known excess of the derivatizing agent solution (e.g., MOPP in acetonitrile).
-
Allow the reaction to proceed to completion (e.g., 15-30 minutes at room temperature).
-
Dilute the sample to a suitable concentration with the mobile phase.
Visualizations
Synthesis and Impurity Formation Pathway
The synthesis of this compound typically proceeds from 4-(trifluoromethyl)aniline. Potential impurities arise from side reactions or unreacted starting materials.
Analytical Workflow for Purity Assessment
A logical workflow ensures a comprehensive assessment of the synthesized product's purity.
References
Comparative Guide to the Biological Activities of 4-(Trifluoromethyl)phenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds derived from 4-(Trifluoromethyl)phenyl isocyanate. The inclusion of the trifluoromethylphenyl moiety has been shown to enhance the therapeutic potential of resulting urea (B33335) and thiourea (B124793) derivatives, leading to promising anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.
Anticancer Activity of Urea Derivatives
Derivatives of this compound, particularly diarylureas, have demonstrated significant potential as anticancer agents. The trifluoromethyl group often contributes to increased lipophilicity and metabolic stability, enhancing the compound's ability to interact with biological targets.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative urea derivatives against various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | Diarylurea with 4-chloro-3-(trifluoromethyl)phenyl terminal | RPMI-8226 (Leukemia) | 0.64 | Sorafenib | - |
| HOP-92 (Non-small cell lung) | 0.68 | ||||
| COLO 205 (Colon) | 0.66 | ||||
| 2 | Diarylurea with 1,3,4-oxadiazole (B1194373) scaffold and 4-chloro-3-(trifluoromethyl)phenyl terminal | PC-3 (Prostate) | 0.67 | Sorafenib | - |
| HCT-116 (Colon) | 0.80 | ||||
| ACHN (Renal) | 0.87 | ||||
| 3 | N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea with trifluoromethyl group | A549 (Lung) | < 5 | - | - |
| 4 | N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea with trifluoromethyl group | HCT116 (Colon) | < 3 | - | - |
Table 1: Comparative anticancer activity (IC50) of selected urea derivatives containing a trifluoromethylphenyl moiety.
Antimicrobial Activity of Thiourea Derivatives
Thiourea derivatives incorporating the 4-(trifluoromethyl)phenyl group have emerged as a promising class of antimicrobial agents, exhibiting notable activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1]
Quantitative Antimicrobial Data
The table below presents the minimum inhibitory concentration (MIC) values for several thiourea derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Class | Target Microorganism | MIC (µg/mL) |
| 5 | 3-(trifluoromethyl)phenyl thiourea | Staphylococcus aureus | 0.25 - 16 |
| 6 | 3-(trifluoromethyl)phenyl thiourea | Staphylococcus epidermidis | 0.25 - 16 |
| 7 | N-(4-(trifluoromethyl)-phenyl)thiourea | Aspergillus Flavus | 7.81 - 62.5 |
| 8 | N-(4-(trifluoromethyl)-phenyl)thiourea | Penicillium Expansum | 7.81 - 62.5 |
| 9 | 2-((4-chlorophenoxy)methyl)-N-(4-trifluoromethylphenylcarbamothioyl)benzamide | Staphylococcus aureus | 0.15 - 2.5 |
| Enterococcus faecalis | 0.15 - 2.5 | ||
| Escherichia coli | 0.15 - 2.5 | ||
| Pseudomonas aeruginosa | 0.15 - 2.5 | ||
| Candida albicans | 0.15 - 2.5 |
Table 2: Comparative antimicrobial activity (MIC) of selected thiourea derivatives.[2][3]
Enzyme Inhibition
A significant mechanism through which these compounds exert their biological effects is the inhibition of key enzymes involved in disease progression. Notably, urea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis.
Quantitative Enzyme Inhibition Data
The following table highlights the inhibitory activity of specific derivatives against their target enzymes, expressed as IC50 values.
| Compound ID | Derivative Class | Target Enzyme | IC50 (nM) |
| 10 | Benzimidazole-containing urea | VEGFR-2 | 3.5 |
| TIE-2 | 6.9 | ||
| 11 | Diarylurea with 4-chloro-3-(trifluoromethyl)phenyl terminal | c-RAF kinase | 100 |
Table 3: Comparative enzyme inhibitory activity (IC50) of selected derivatives.
VEGFR-2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of VEGFR-2 and highlights the point of inhibition by urea-based compounds. These inhibitors typically act as ATP-competitive agents, preventing the autophosphorylation of the receptor and blocking downstream signaling required for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of urea derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key protocols used to generate the data presented in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Workflow:
Caption: General workflow for the broth microdilution susceptibility test.
Detailed Steps:
-
Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: A positive control well (microbe, no compound) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[4]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).[4]
Enzyme Inhibition: VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Detailed Steps:
-
Reagent Preparation: A master mix containing kinase buffer, substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP is prepared.
-
Compound Addition: The test compound, diluted to various concentrations, is added to the wells of a 96-well plate.
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to initiate the kinase reaction.
-
Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.
-
ATP Detection: A reagent such as Kinase-Glo® is added to stop the reaction and measure the remaining ATP via a luciferase-driven luminescent signal.
-
Data Analysis: The luminescent signal is measured with a plate reader. A higher signal indicates greater inhibition. The IC50 value is calculated from the dose-response curve.
Conclusion
The derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents. The presented data highlights their potent anticancer, antimicrobial, and enzyme-inhibiting activities. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate further research and objective comparison of these promising compounds. Future studies should focus on optimizing the structure-activity relationships and evaluating the in vivo efficacy and safety of the most potent derivatives.
References
A Spectroscopic Comparison of 4-(Trifluoromethyl)phenyl Isocyanate and Its Precursors
In the realm of pharmaceutical and materials science, the synthesis of complex organic molecules requires rigorous characterization at each synthetic step. This guide provides a detailed spectroscopic comparison of 4-(Trifluoromethyl)phenyl isocyanate, a crucial building block in drug discovery and polymer chemistry, and its common precursors, 4-(Trifluoromethyl)aniline and triphosgene (B27547). Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and ensuring the integrity of the final product.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of this compound and its precursors based on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This quantitative data allows for a clear and objective comparison of their characteristic spectral properties.
| Spectroscopic Data | 4-(Trifluoromethyl)aniline | Triphosgene | This compound |
| Molecular Formula | C₇H₆F₃N[1] | C₃Cl₆O₃[2] | C₈H₄F₃NO[3] |
| Molecular Weight | 161.12 g/mol [1] | 296.75 g/mol [2] | 187.12 g/mol [3] |
| IR (Infrared) Spectroscopy | Characteristic Peaks (cm⁻¹): ~3400-3500 (N-H stretch)~1620 (N-H bend)~1100-1400 (C-F stretch) | Characteristic Peaks (cm⁻¹): ~1810 (C=O stretch)[4] | Characteristic Peaks (cm⁻¹): ~2250-2275 (-N=C=O stretch)~1100-1400 (C-F stretch)[5] |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) in CDCl₃: ~3.8 (s, 2H, -NH₂)~6.6-7.5 (m, 4H, Ar-H) | N/A (No protons) | Chemical Shifts (ppm) in CDCl₃: ~7.2-7.6 (m, 4H, Ar-H)[6] |
| ¹³C NMR Spectroscopy | Chemical Shifts (ppm): Aromatic carbons and CF₃ carbon signals. | Chemical Shifts (ppm) in CDCl₃: ~141.9, ~81.9[4] | Chemical Shifts (ppm): Aromatic carbons, CF₃ carbon, and isocyanate carbon (~130 ppm). |
| Mass Spectrometry (MS) | m/z (EI): 161 (M⁺)[1] | m/z (EI): Complex pattern due to chlorine isotopes. | m/z (EI): 187 (M⁺)[7] |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
1. Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Liquids (this compound and 4-(Trifluoromethyl)aniline): A thin film of the neat liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solids (Triphosgene): The solid was finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a solution was prepared in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.[4]
-
-
Data Acquisition: The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) was recorded and subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra were acquired. The number of scans was adjusted to obtain a good signal-to-noise ratio.
3. Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Data Acquisition: The sample was introduced into the mass spectrometer. For Electron Ionization (EI), a standard electron energy of 70 eV was used. The mass analyzer scanned a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
Synthetic Pathway
The synthesis of this compound from 4-(Trifluoromethyl)aniline is commonly achieved through phosgenation, often using triphosgene as a safer solid substitute for phosgene (B1210022) gas.[8] The reaction proceeds via the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.
References
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triphosgene | C3Cl6O3 | CID 94429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound(1548-13-6) IR Spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to 4-(Trifluoromethyl)phenyl Isocyanate in Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 4-(Trifluoromethyl)phenyl isocyanate (TFPI), a critical reagent in the synthesis of biologically active compounds. We offer an objective comparison of its performance against alternative reagents, supported by experimental data, to inform its application in medicinal chemistry and materials science. This document details its primary uses, inherent limitations, and provides specific experimental protocols for its application.
Introduction to this compound
This compound (TFPI) is an aromatic isocyanate distinguished by the presence of a trifluoromethyl (-CF₃) group on the phenyl ring. The strong electron-withdrawing nature of the -CF₃ group significantly influences the reactivity of the isocyanate (-N=C=O) moiety, making the carbonyl carbon more electrophilic. This enhanced reactivity is a key feature in its primary application: the synthesis of substituted ureas and carbamates through reactions with amines and alcohols, respectively. These urea (B33335) and carbamate (B1207046) linkages are prevalent in a wide array of pharmacologically active molecules, making TFPI a valuable building block in drug discovery.[1] The -CF₃ group is also a bioisostere for other groups and can enhance properties like metabolic stability and membrane permeability in drug candidates.
Key Applications
The principal application of TFPI and its derivatives, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is in the synthesis of kinase inhibitors for cancer therapy. The diaryl urea motif derived from these isocyanates is a "privileged structure" known to effectively target the ATP-binding site of various kinases.
Primary Applications:
-
Oncology Drug Development: TFPI is a crucial intermediate in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which are approved for treating various cancers.[2] These drugs function by inhibiting signaling pathways involved in tumor angiogenesis and cell proliferation. The trifluoromethyl group is often critical for potent biological activity.
-
Agrochemicals: Substituted phenyl ureas derived from isocyanates are a well-established class of herbicides. The specific substituents on the phenyl ring modulate the herbicidal activity and crop selectivity.
-
Chemical Sensors: The reactivity of TFPI allows for its use in creating fluorescent chemosensors, particularly for the detection of anions.[3]
Performance Comparison and Alternatives
The choice of a specific phenyl isocyanate is critical as substituents on the aromatic ring directly impact reaction kinetics and the biological activity of the final product. The main alternatives to this compound include unsubstituted phenyl isocyanate, and those with other electron-withdrawing or donating groups, such as 4-chlorophenyl isocyanate or 4-methoxyphenyl (B3050149) isocyanate.
The electron-withdrawing -CF₃ group in TFPI generally increases the reactivity of the isocyanate group towards nucleophiles compared to unsubstituted or electron-donating group-substituted phenyl isocyanates. This can lead to faster reaction times and higher yields under mild conditions.
Comparative Biological Activity of Derived Ureas
The substitution pattern on the phenyl isocyanate ring is paramount for the biological efficacy of the resulting urea derivatives. As shown in Table 1, Sorafenib and Regorafenib, both derived from trifluoromethyl-containing phenyl isocyanates, exhibit potent but distinct kinase inhibition profiles. This highlights how subtle changes to the isocyanate structure can tune the selectivity and potency of the final drug compound.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)
| Kinase Target | Sorafenib IC₅₀ (nM) | Regorafenib IC₅₀ (nM) |
| VEGFR2 | 90 | 22 |
| PDGFR-β | 57 | 22 |
| B-RAF | 6 | 28 |
| c-Kit | 68 | 7 |
| RET | - | 1.5 |
| Data compiled from publicly available resources comparing the two drugs. Lower IC₅₀ values indicate greater potency.[2] |
Comparative Synthesis Yields of Sorafenib Analogues
The following table demonstrates the yields of diaryl ureas, analogous to the drug Sorafenib, synthesized from a common amine precursor and various substituted phenyl isocyanates. This provides a direct comparison of synthetic efficiency.
Table 2: Synthesis Yields of Diaryl Ureas from Various Phenyl Isocyanates
| Isocyanate Used (Substituent on Phenyl Ring) | Product Yield (%) | Melting Point (°C) |
| 4-Bromo | 82.3 | 203-205 |
| 4-Chloro | 85.1 | 201-203 |
| 4-Fluoro | 80.2 | 198-200 |
| 3-Trifluoromethyl | 78.5 | 205-207 |
| 4-Fluoro-3-nitro | 75.4 | 210-212 |
| Data adapted from a study on the synthesis of Sorafenib analogues. |
Limitations and Hazard Profile
While a powerful reagent, TFPI has significant limitations that require careful management in a research setting.
-
High Reactivity & Moisture Sensitivity: The isocyanate group is highly susceptible to hydrolysis, reacting with water to form an unstable carbamic acid which decomposes into the corresponding aniline (B41778) and carbon dioxide. This necessitates the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) to prevent reagent degradation and by-product formation.
-
Toxicity: Isocyanates as a class are toxic and lachrymatory. TFPI is harmful if swallowed, inhaled, or absorbed through the skin. It is a severe irritant to the eyes, skin, and respiratory system and may cause sensitization upon repeated exposure. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Polymerization: Isocyanates can undergo self-polymerization, which can be initiated by acids or bases. This underscores the need for pure reagents and controlled reaction conditions.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a diaryl urea, a common application of this compound.
Synthesis of 1-(4-methylpyridin-2-yl)-3-(4-(trifluoromethyl)phenyl)urea
Materials:
-
This compound (TFPI)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Stir the solution at room temperature.
-
Slowly add this compound (1.1 eq) dropwise to the solution via syringe.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting material.
-
Dry the solid product under vacuum to yield the pure diaryl urea.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualized Workflows and Pathways
The following diagrams illustrate the chemical logic and processes associated with the use of this compound.
Caption: General reaction scheme for the synthesis of a substituted urea from an amine and TFPI.
References
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)phenyl isocyanate: A Step-by-Step Guide
The safe and compliant disposal of 4-(Trifluoromethyl)phenyl isocyanate is critical for ensuring laboratory safety and environmental protection. This potent chemical is classified as a combustible liquid and is harmful if swallowed, toxic in contact with skin, and fatal if inhaled[1]. It can also cause severe skin and eye damage and may lead to allergic or asthmatic reactions[1]. Adherence to proper disposal protocols is therefore mandatory.
This guide provides detailed procedures for the handling and disposal of this compound waste and for managing spills in a laboratory setting.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, a face shield, eye protection, chemical-resistant gloves, and a respirator (type ABEK (EN14387) respirator filter is recommended). All handling of this chemical and its waste must be conducted within a chemical fume hood[1]. An eyewash station and safety shower must be readily accessible[2][3].
Step 1: Neutralization of Residual Isocyanate
Unreacted this compound must be neutralized before final disposal. Isocyanates react with various substances, including water, alcohols, and amines, to form more stable and less hazardous compounds like ureas and carbamates[4][5]. Small quantities of residual isocyanate in containers or on equipment should be treated with a decontamination solution.
Experimental Protocol for Neutralization:
-
Prepare the Neutralization Solution : Prepare one of the solutions detailed in Table 1. The choice of solution may depend on the scale of the decontamination and available resources. A common and effective solution consists of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water[6]. Another option involves using isopropyl alcohol and ammonia (B1221849) in water[7][8].
-
Application : Carefully add the neutralization solution to the container holding the isocyanate waste.
-
Reaction : Loosely cap the container. The reaction between the isocyanate and the solution (especially those containing water or amines) will generate carbon dioxide gas, which could cause a tightly sealed container to rupture[6][9].
-
Ventilation : Place the unsealed container in a well-ventilated area, such as the back of a fume hood, for at least 48-72 hours to allow the reaction to complete and the CO2 to dissipate safely[9].
Step 2: Managing Spills
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
Minor Spill Cleanup Protocol (<40 Liters):
-
Evacuate : Evacuate all non-essential personnel from the immediate area[1][9].
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Stop the leak if it is safe to do so. Contain the spill using an inert, absorbent material such as sand, sawdust, vermiculite, or a universal binder[2][6][9][10]. Do not use water directly on the spill as the reaction can be exothermic[4].
-
Collection : Shovel the absorbed material into a suitable, open-top container (e.g., a labeled drum or pail)[6][9]. Do not seal the container [6].
-
Decontaminate Spill Area : Apply a neutralization solution (see Table 1) to the spill area. Let it sit for at least 15-20 minutes.
-
Final Cleanup : Shovel the resulting mixture into the same open-top waste container[9]. After the initial cleanup, monitor the area for any residual isocyanate before returning to normal operations[9].
For major spills, evacuate the area and contact your institution's emergency services or a specialized hazardous waste contractor immediately[6].
Step 3: Final Disposal
All waste, including neutralized chemical residue, contaminated absorbent materials, and disposable PPE, is considered hazardous waste.
-
Packaging : All waste materials should be collected in clearly labeled, suitable containers for hazardous waste[2][9][11].
-
Disposal : The final disposal of the waste must be handled by a licensed hazardous waste disposal contractor[6]. The waste should be sent to an approved waste disposal plant or authorized incinerator, in strict accordance with all federal, state, and local regulations[2][3][6][12][13]. Do not empty into drains or release into the environment[1][2][10][12].
Quantitative Data: Isocyanate Neutralization Solutions
The following table summarizes various formulations for solutions used to decontaminate and neutralize isocyanates. These solutions facilitate the conversion of the reactive isocyanate group into less hazardous urea (B33335) or carbamate (B1207046) derivatives.
| Solution Formula | Component 1 | Component 2 | Component 3 | Source(s) |
| Formula 1 | Sodium Carbonate: 5-10% | Liquid Detergent: 0.2-2% | Water: 88-95% | [6] |
| Formula 2 | Conc. Ammonia: 3-8% | Liquid Detergent: 0.2% | Water: 92-97% | [6] |
| Formula 3 | Isopropyl Alcohol: 10% | Ammonia: 1% | Water: 89% | [7][8] |
| Formula 4 | Methylated Spirits or Isopropyl Alcohol: 50% | Conc. Ammonia: 5% | Water: 45% | [4] |
Visualized Workflow: Disposal of this compound
The following diagram illustrates the logical flow of the disposal process, from initial waste generation or spill to final, compliant disposal.
Caption: Workflow for the safe disposal of isocyanate waste and spills.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. isca.in [isca.in]
- 5. isca.me [isca.me]
- 6. fsi.co [fsi.co]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. actsafe.ca [actsafe.ca]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.se [fishersci.se]
- 11. echemi.com [echemi.com]
- 12. georganics.sk [georganics.sk]
- 13. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 4-(Trifluoromethyl)phenyl isocyanate
Essential Safety and Handling Guide for 4-(Trifluoromethyl)phenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No: 1548-13-6). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a hazardous chemical with the following classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Combustible Liquid: [4]
Signal Word: Danger[4]
| Physical and Chemical Properties | |
| Molecular Formula | C8H4F3NO[2][4] |
| Molecular Weight | 187.12 g/mol [2] |
| Form | Liquid |
| Boiling Point | 58-59 °C/10 mmHg |
| Density | 1.31 g/mL at 25 °C |
| Flash Point | 69 °C (156.2 °F) - closed cup |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and must be used in conjunction with engineering controls like fume hoods.
| Protection Type | Specific Recommendations |
| Respiratory Protection | A full-face or half-face respirator with filters suitable for organic vapors and particulates (e.g., ABEK or A2P3 rated filters) is necessary.[5] In some situations, powered air respirators or air-fed hoods may be required.[5] For short-term, low-concentration applications, some manufacturers may permit a double cartridge respirator for organic vapors, but the manufacturer should be consulted.[6] |
| Hand Protection | Chemical-resistant gloves such as neoprene, nitrile, or butyl rubber are required.[5][7] Standard disposable latex gloves are not sufficient.[8] Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[4] |
| Eye and Face Protection | Safety goggles or a face shield are essential.[5] If a full-face respirator is not used, both safety goggles and a face shield should be worn.[8][9] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as disposable suits or coveralls.[4][5] Closed and properly fitted boots are also recommended.[6] |
Operational and Disposal Plans
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[4][11]
-
Wash hands thoroughly after handling and before breaks.[1][4][9]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4][12]
-
Keep container tightly closed and store under an inert atmosphere.[4]
-
Keep refrigerated at 2-8°C.
-
Store away from heat, sparks, and flame.[4]
Spill and Emergency Procedures
Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition.[1][4]
-
Don PPE: Wear the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, protective clothing, and eye/face protection.[1]
-
Contain and Absorb: Contain the spill and absorb it with an inert material such as sand, silica (B1680970) gel, or vermiculite.[1][4]
-
Collect Waste: Shovel the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontaminate: Decontaminate the spill area. After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[1]
Emergency First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][10]
Disposal Plan
Waste from this compound is classified as hazardous.[4]
-
Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4]
-
Do not empty into drains.[4]
-
Contaminated packaging should be disposed of as hazardous waste.[4]
Experimental Workflow: Safe Handling of this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.se [fishersci.se]
- 5. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 6. Control measures guide - Canada.ca [canada.ca]
- 7. compositesone.com [compositesone.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. lakeland.com [lakeland.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4-(Trifluoromethoxy)phenyl isocyanate(35037-73-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
